cis-Anethole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058651 | |
| Record name | (Z)-Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anethole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25679-28-1, 4180-23-8 | |
| Record name | cis-Anethole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Anethole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-anethole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANETHOLE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anethole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22.5 °C | |
| Record name | Anethole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
cis-Anethole chemical and physical properties
An in-depth technical guide to the chemical and physical properties of cis-anethole, tailored for researchers, scientists, and drug development professionals.
Introduction
Anethole is an organic compound widely used as a flavoring substance and is a derivative of the aromatic compound allylbenzene.[1] It is found in the essential oils of several plants, including anise, fennel, and star anise.[1][2] Anethole exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the more abundant and stable form found in nature.[3] This document focuses on the chemical and physical properties of the cis-isomer, this compound. While both isomers share the same chemical formula, their physical, organoleptic, and toxicological profiles differ significantly.[3] Notably, this compound is reported to be 10 to 15 times more toxic than trans-anethole.[3][4]
Chemical Properties
This compound, with the IUPAC name 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene, is a phenylpropanoid.[1][5] It is characterized by a methoxy group and a propenyl group attached to a benzene ring, with the propenyl group in the cis or (Z) configuration.[6]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene[7] |
| Synonyms | (Z)-Anethole, cis-p-Propenylanisole[5][8] |
| CAS Number | 25679-28-1[3] |
| Molecular Formula | C₁₀H₁₂O[6][9] |
| Molecular Weight | 148.205 g/mol [1][5] |
| SMILES | C(=C\C)\C1=CC=C(OC)C=C1[6] |
| InChI Key | RUVINXPYWBROJD-ARJAWSKDSA-N[6] |
This compound is stable but combustible and incompatible with strong oxidizing agents.[9] It can undergo isomerization to the more stable trans-anethole, particularly when exposed to UV radiation or acidic conditions.[10]
Physical Properties
The physical properties of this compound are distinct from its trans-isomer. It is a colorless to pale yellow liquid at room temperature.[6]
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid[6] |
| Odor | Sweet, anise-like[6][9] |
| Melting Point | -22.5 °C[3] |
| Boiling Point | 234-237 °C[9] |
| Density | 0.988 g/mL at 25 °C[9] |
| Refractive Index (n20/D) | 1.561[9] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents.[3][6] |
| LogP (Octanol/Water) | 3.39[9] |
| Vapor Pressure | 0.069 mmHg at 25 °C (estimated)[11] |
| Flash Point | 195 °F (90.6 °C)[9] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are based on standard analytical chemistry techniques.
4.1. Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC). In a typical DSC experiment, a small, weighed sample of the compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured. The melting point is identified as the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.
4.2. Determination of Boiling Point
The boiling point is determined by distillation. A sample of this compound is heated in a distillation flask. The temperature of the vapor that distills is measured with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For more precise measurements, a vacuum distillation setup can be used to determine the boiling point at reduced pressures.
4.3. Solubility Determination
The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove the undissolved solute, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC), by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.
4.4. Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The relative amounts of cis- and trans-anethole in a sample can be quantified using GC-MS. A sample is injected into the gas chromatograph, where the isomers are separated based on their different boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries.[12] Quantification is achieved by integrating the peak areas of the respective isomers.
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Isomerization relationship between trans-anethole and this compound.
Safety and Handling
This compound may cause skin irritation or allergic reactions in sensitive individuals.[6][13] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] In case of skin contact, the affected area should be washed thoroughly with soap and water.[13] For eye contact, flush with plenty of water for at least 15 minutes.[13] Store in a cool, dry place away from light and strong oxidizing agents in a tightly sealed container.[9][13]
Conclusion
This compound is a significant isomer of anethole with distinct chemical and physical properties. Its lower stability and higher toxicity compared to the trans-isomer are critical considerations for researchers in the fields of flavor chemistry, toxicology, and drug development. A thorough understanding of its properties, along with appropriate analytical methods for its identification and quantification, is essential for its safe handling and use in scientific research.
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. altmeyers.org [altmeyers.org]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Anethole - Molecule of the Month - June 2023 - HTML-only version [chm.bris.ac.uk]
- 5. This compound | C10H12O | CID 1549040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 25679-28-1: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. selleckchem.com [selleckchem.com]
- 9. cis-Anethol | 104-46-1 [chemicalbook.com]
- 10. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Z)-anethol, 25679-28-1 [thegoodscentscompany.com]
- 12. spectrabase.com [spectrabase.com]
- 13. cis-Anethol(104-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. chemos.de [chemos.de]
A Technical Guide to the Spectroscopic Analysis of (Z)-Anethole
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-anethole, also known as cis-anethole. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.
Data Presentation
The following sections summarize the key spectroscopic data for (Z)-anethole in a structured format.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (Z)-anethole.
Table 1: ¹H NMR Spectroscopic Data for (Z)-Anethole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.2-7.3 | Multiplet | - | 2H | Ar-H (ortho to propenyl) |
| ~6.8-6.9 | Multiplet | - | 2H | Ar-H (ortho to methoxy) |
| 6.48 | Doublet of quartets (dq) | J = 11.6 Hz, 1.8 Hz | 1H | =CH-Ar |
| 5.77 | Doublet of quartets (dq) | J = 11.5 Hz, 7.1 Hz | 1H | =CH-Me |
| 3.85 | Singlet | - | 3H | -OCH₃ |
| 1.96 | Doublet of doublets (dd) | J = 7.1 Hz, 1.8 Hz | 3H | =CH-CH₃ |
| Note: The aromatic proton signals are often obscured or overlapped in mixtures with the (E)-isomer. The values presented are based on typical aromatic shifts for similar structures and partial data. Full spectral data for the aromatic region of pure (Z)-anethole is not consistently available in literature. |
Table 2: ¹³C NMR Spectroscopic Data for (Z)-Anethole
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 158.4 | Quaternary | C-OCH₃ |
| 131.2 | Quaternary | C-CH=CH |
| 129.9 | CH | Ar-CH (ortho to propenyl) |
| 128.8 | CH | =CH-Ar |
| 123.5 | CH | =CH-Me |
| 113.5 | CH | Ar-CH (ortho to methoxy) |
| 55.2 | CH₃ | -OCH₃ |
| 14.5 | CH₃ | =CH-CH₃ |
| Note: Data is derived from spectra of (Z)-anethole, though minor variations may exist based on solvent and concentration. |
IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.
Table 3: IR Spectroscopic Data for (Z)-Anethole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3013 | Medium | Aromatic C-H Stretch |
| 2932, 2835 | Medium-Strong | Alkyl C-H Stretch |
| 1604, 1508 | Strong | Aromatic C=C Bending |
| 1246 | Strong | Aryl-O (Ether) Stretch |
| 837 | Strong | para-substituted C-H Bend |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data for (Z)-Anethole (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 147 | 45 | [M-H]⁺ |
| 133 | 25 | [M-CH₃]⁺ |
| 117 | 28 | [M-OCH₂-H]⁺ |
| 105 | 20 | [M-C₃H₇]⁺ or [C₇H₅O]⁺ |
| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
-
Sample Preparation: Dissolve 5-10 mg of purified (Z)-anethole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak.
-
-
Sample Preparation: As (Z)-anethole is a liquid at room temperature, no special preparation is needed for ATR-IR.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a single drop of (Z)-anethole directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
After acquisition, clean the ATR crystal thoroughly.
-
-
Sample Preparation: Prepare a dilute solution of (Z)-anethole (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Gas Chromatography (GC) Setup:
-
Inject 1 µL of the prepared solution into the GC system equipped with a suitable capillary column (e.g., RTX-5MS).
-
Set the injector temperature to 250°C.
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure separation from any impurities.
-
-
Mass Spectrometry (MS) Setup:
-
Couple the GC outlet to an electron ionization (EI) mass spectrometer.
-
Set the ion source temperature to approximately 220-230°C.
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire mass spectra over a range of m/z 40-350. The spectrum corresponding to the GC peak of (Z)-anethole is then analyzed.
-
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the structural relationships of (Z)-anethole's spectroscopic signatures.
Caption: Diagram 1: General Spectroscopic Analysis Workflow.
Caption: Diagram 2: Structure-Spectrum Correlation for (Z)-Anethole.
A Technical Guide to the Natural Sources and Isolation of cis-Anethole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of cis-anethole, a phenylpropene with significant interest in various scientific and commercial fields. While its isomer, trans-anethole, is the predominant and more stable form found in nature, this compound is also present in smaller quantities in several aromatic plants. This document details the primary botanical sources of this compound, summarizes the quantitative data of its occurrence, and presents detailed experimental protocols for its extraction and purification from these natural matrices. Furthermore, a diagram of the biosynthetic pathway of anethole is provided to illustrate its formation in plants. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related industries who are working with or interested in this specific isomer.
Natural Sources of this compound
This compound is a naturally occurring organic compound, an isomer of anethole, which is widely found in the essential oils of numerous plants.[1] While trans-anethole is the more abundant and stable isomer, this compound is consistently found in trace to minor amounts in several key botanical sources. The primary plants known to contain this compound are star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare).[2][3] These plants are cultivated globally for their applications in the food, fragrance, and pharmaceutical industries, largely due to their characteristic flavors and aromas imparted by anethole.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in the essential oils of its primary sources can vary depending on factors such as the geographical origin of the plant, cultivation conditions, harvesting time, and the extraction method employed. The following table summarizes the reported quantitative data for this compound in the essential oils of its major natural sources.
| Botanical Source | Plant Part | Essential Oil Yield (%) | trans-Anethole Concentration (%) | This compound Concentration (%) | Reference(s) |
| Pimpinella anisum (Anise) | Fruits (Seeds) | 1.5 - 6.0 | 76.9 - 93.9 | 2.17 | [4] |
| Illicium verum (Star Anise) | Fruits | 2.5 - 3.5 | 83.46 - 97.25 | 0.1 - 1.7 | [5][6] |
| Foeniculum vulgare (Fennel) | Fruits (Seeds) | 4.0 - 5.0 | 34.8 - 82.0 | 0.1 - 8.6 | [7][8] |
Biosynthesis of Anethole
The biosynthesis of anethole in plants follows the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into various intermediates, ultimately leading to the formation of t-anol, the direct precursor to t-anethole. The final step involves the methylation of t-anol, catalyzed by an O-methyltransferase. The formation of the cis or trans isomer is determined at a late stage in the pathway.
Caption: Biosynthetic pathway of anethole.[2][3]
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by the separation of the anethole isomers. Due to the significantly lower concentration of this compound compared to its trans isomer and their similar physical properties, the purification of this compound requires precise and efficient techniques.
Extraction of Essential Oil
Steam distillation is the most common and industrially applied method for the extraction of essential oils from anise, star anise, and fennel. This technique is effective in isolating volatile compounds like anethole from the solid plant matrix.
Materials:
-
Dried and crushed Pimpinella anisum fruits (aniseed)
-
Steam distillation apparatus (including a distillation flask, steam generator, condenser, and receiving vessel)
-
Distilled water
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks)
Procedure:
-
Place 100 g of freshly crushed Pimpinella anisum fruits into a 1 L distillation flask.
-
Add 500 mL of distilled water to the flask.
-
Set up the steam distillation apparatus, ensuring all connections are secure.
-
Begin heating the steam generator to produce a steady flow of steam.
-
Pass the steam through the distillation flask containing the aniseed slurry.
-
The steam will vaporize the volatile essential oils, and the mixture of steam and oil vapor will travel to the condenser.
-
Condense the vapor using a continuous flow of cold water through the condenser jacket.
-
Collect the distillate, which will be a milky emulsion of essential oil and water, in a receiving vessel.
-
Continue the distillation for 3-4 hours or until no more oil is observed in the distillate.
-
Transfer the collected distillate to a separatory funnel and allow the layers to separate. The essential oil layer, being less dense than water, will form the upper layer.
-
Carefully drain the lower aqueous layer.
-
Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
Decant the dried essential oil into a clean, airtight, and light-protected container.
-
Determine the yield of the essential oil.
Separation of cis- and trans-Anethole
The separation of cis- and trans-anethole from the essential oil mixture is challenging due to their close boiling points. Fractional distillation and preparative high-performance liquid chromatography (HPLC) are the primary methods employed for this purpose.
Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. For isomers with close boiling points like cis- and trans-anethole, a fractionating column with a high number of theoretical plates is required for efficient separation.
Apparatus:
-
Fractional distillation setup (including a round-bottom flask, a fractionating column packed with a suitable material like Raschig rings or Vigreux indentations, a distillation head with a thermometer, a condenser, and collection flasks)
-
Heating mantle with a magnetic stirrer
-
Vacuum pump (for vacuum distillation to lower boiling points and prevent degradation)
-
Manometer
Procedure:
-
Place the obtained essential oil into the round-bottom flask.
-
Set up the fractional distillation apparatus. It is crucial to ensure the fractionating column is well-insulated to maintain the temperature gradient.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and a manometer to monitor the pressure. Reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the flask gently while stirring the oil.
-
Observe the temperature at the distillation head. The temperature will rise and stabilize at the boiling point of the first fraction (the more volatile component).
-
Collect the initial fractions, which will be enriched in lower-boiling point impurities.
-
As the distillation progresses, monitor the temperature closely. A gradual increase in temperature will indicate the transition to the next fraction.
-
Collect fractions at different temperature ranges. The fractions containing this compound will distill before the fractions containing the higher-boiling trans-anethole.
-
Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of cis- and trans-anethole.
-
Combine the fractions that are rich in this compound.
-
Repeat the fractional distillation process on the enriched fractions to achieve higher purity of this compound.
Principle: Preparative HPLC is a chromatographic technique used to separate and purify large quantities of compounds from a mixture. By selecting an appropriate stationary phase and mobile phase, cis- and trans-anethole can be effectively separated based on their differential interactions with the stationary phase.
Instrumentation and Materials:
-
Preparative HPLC system equipped with a pump, a sample injector, a preparative column, a detector (e.g., UV-Vis), and a fraction collector.
-
Stationary Phase: A reversed-phase C18 column is commonly used for the separation of non-polar to moderately polar compounds like anethole isomers.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used as the mobile phase. The optimal ratio needs to be determined through analytical HPLC first.
-
Essential oil sample dissolved in the mobile phase.
-
HPLC-grade solvents.
Procedure:
-
Method Development (Analytical Scale):
-
Initially, develop a separation method on an analytical HPLC system with a C18 column.
-
Test different isocratic and gradient elution profiles of acetonitrile/water or methanol/water to achieve baseline separation of cis- and trans-anethole peaks.
-
Monitor the elution at a suitable wavelength (around 258 nm for anethole).
-
-
Scaling up to Preparative HPLC:
-
Once a good separation is achieved on the analytical scale, scale up the method to the preparative HPLC system. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.
-
Prepare a concentrated solution of the essential oil in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
-
Purification:
-
Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is obtained.
-
Inject a large volume of the sample onto the column.
-
Run the preparative HPLC using the optimized mobile phase and flow rate.
-
Monitor the separation using the detector and collect the fractions corresponding to the this compound peak using the fraction collector.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC or GC-MS.
-
Combine the pure fractions containing this compound.
-
Remove the mobile phase solvent from the combined fractions, typically by rotary evaporation, to obtain the purified this compound.
-
Logical Workflow for Isolation and Purification
The following diagram illustrates the logical workflow for the isolation and purification of this compound from its natural sources.
Caption: Workflow for isolating this compound.
Conclusion
This technical guide has detailed the primary natural sources of this compound, provided quantitative data on its occurrence, and outlined comprehensive protocols for its isolation and purification. The biosynthesis of anethole has also been illustrated to provide a complete picture of its origin in plants. While trans-anethole is the more prevalent isomer, the methods described herein, particularly the combination of steam distillation with fractional distillation or preparative HPLC, provide a robust framework for obtaining purified this compound for research, development, and commercial applications. The successful isolation of this compound is crucial for further investigation into its unique chemical and biological properties, distinct from its trans counterpart.
References
- 1. mdpi.com [mdpi.com]
- 2. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. US4038325A - Isomerization of this compound to trans-anethole - Google Patents [patents.google.com]
- 5. digilib.2promojournal.com [digilib.2promojournal.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. US4902850A - Purification of anethole by crystallization - Google Patents [patents.google.com]
The Enigmatic Biosynthesis of cis-Anethole: A Technical Guide on the Periphery of Phenylpropanoid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole, a key flavor and fragrance compound, exists as two geometric isomers: trans-anethole and cis-anethole. While the biosynthesis of trans-anethole, the predominant and commercially significant isomer, has been extensively studied in plants such as anise (Pimpinella anisum) and fennel (Foeniculum vulgare), the biosynthetic pathway leading to this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of anethole biosynthesis, with a primary focus on the well-documented trans-anethole pathway, while also addressing the existing knowledge gap concerning the formation of its cis-isomer.
The Core Pathway: Biosynthesis of trans-Anethole
The biosynthesis of trans-anethole is deeply embedded within the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the key precursor, t-anol, which is subsequently methylated to yield trans-anethole.
Key Enzymatic Steps
The core of the trans-anethole biosynthetic pathway involves two key enzymes:
-
t-Anol/Isoeugenol Synthase (AIS1): This NADPH-dependent enzyme catalyzes the reduction of coumaryl acetate to form t-anol.[1][2][3][4] AIS1 exhibits substrate promiscuity, as it can also convert coniferyl acetate to isoeugenol, a compound not typically found in anise.[1][2][3][4]
-
t-Anol/Isoeugenol O-Methyltransferase (AIMT1): This S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the final step, the methylation of the para-hydroxyl group of t-anol to produce trans-anethole.[1][2][3][4] AIMT1 displays a preference for substrates with a propenyl side chain, showing a 10-fold higher affinity for t-anol over chavicol.[2][3][4]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic properties of AIS1 and AIMT1 from Pimpinella anisum.
Table 1: Kinetic Parameters of t-Anol/Isoeugenol Synthase 1 (AIS1)
| Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Reference |
| Coumaryl acetate | 145 | 0.07 | [2][3][4] |
| Coniferyl acetate | 230 | 1.02 | [2][3][4] |
Table 2: Kinetic Parameters of t-Anol/Isoeugenol O-Methyltransferase 1 (AIMT1)
| Substrate | Apparent Km (µM) | Reference |
| Isoeugenol | 19.3 | [2][3][4] |
| t-Anol | 54.5 | [2] |
| S-adenosyl-L-methionine | 54.5 | [2][3][4] |
Accumulation of trans-Anethole in Anise
Quantitative analysis of trans-anethole distribution in different parts of the anise plant reveals the highest accumulation in reproductive tissues.
Table 3: Concentration of trans-Anethole in Pimpinella anisum
| Plant Part | Concentration (µg/mg fresh weight) | Reference |
| Developing Fruits | 4.6 | [1] |
| Flowers | ~4.0 | [1] |
| Young Leaves | ~0.5 | [1] |
| Roots | Undetected | [1] |
The Unresolved Question: this compound Biosynthesis
Despite the detailed understanding of trans-anethole formation, the biosynthetic origin of this compound in plants remains elusive. The current body of scientific literature does not describe a dedicated enzymatic pathway for its synthesis. Several hypotheses can be considered:
-
Stereoin-specificity of AIS1: It is possible that the reduction of coumaryl acetate by AIS1 is not completely stereospecific, leading to the formation of a small amount of the cis-isomer of t-anol, which could then be methylated by AIMT1. However, this has not been experimentally verified.
-
Isomerization: this compound could potentially be formed through the isomerization of trans-anethole, either enzymatically or non-enzymatically. The presence of specific isomerases has not been reported.
-
Alternative Pathways: An entirely different and yet undiscovered biosynthetic route may exist for this compound.
Further research, including detailed stereochemical analysis of the products of AIS1 and the search for novel enzymes, is required to elucidate the biosynthesis of this compound.
Experimental Protocols
Heterologous Expression and Purification of AIS1 and AIMT1
-
Gene Cloning: The full-length cDNAs of AIS1 and AIMT1 from anise are cloned into an expression vector, such as pET28a, for expression in Escherichia coli.
-
Protein Expression: E. coli cells carrying the expression construct are grown to mid-log phase and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The recombinant proteins are purified from the cell lysate using affinity chromatography, typically with a Ni-NTA resin for His-tagged proteins.
Enzyme Assays
-
AIS1 Assay: The activity of purified AIS1 is determined by incubating the enzyme with coumaryl acetate and NADPH. The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of t-anol.
-
AIMT1 Assay: The activity of purified AIMT1 is measured by incubating the enzyme with t-anol and S-adenosyl-L-methionine (SAM). The formation of trans-anethole is quantified by GC-MS. A common method involves using radiolabeled [14C]SAM and measuring the incorporation of the radiolabel into the product.
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from different plant tissues using standard protocols.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of AIS1 and AIMT1 transcripts are quantified using qRT-PCR with gene-specific primers. The results are typically normalized to a housekeeping gene.
Visualizing the Pathways and Workflows
trans-Anethole Biosynthesis Pathway
References
- 1. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
A Comparative Toxicological Profile of cis- and trans-Anethole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anethole, a phenylpropene derivative widely used as a flavoring agent, exists as two geometric isomers: cis- and trans-anethole. While structurally similar, these isomers exhibit markedly different toxicological profiles. This technical guide provides a comprehensive analysis of the available toxicological data for both cis- and trans-anethole, with a focus on quantitative data, experimental methodologies, and the underlying metabolic and toxicological pathways. The evidence presented consistently indicates that cis-anethole possesses significantly greater toxicity than its trans-isomer. This difference is largely attributed to variations in their metabolic activation and detoxification pathways. This guide aims to equip researchers, scientists, and drug development professionals with the detailed information necessary to assess the risks associated with these compounds.
Comparative Toxicity Data
The acute, subchronic, and chronic toxicity data for cis- and trans-anethole are summarized below. The data clearly illustrate the higher toxicity of the cis-isomer.
Acute Toxicity
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A lower LD50 value indicates greater toxicity.
| Isomer | Species | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | 150 mg/kg | [1] |
| Rat | Intraperitoneal | 93 mg/kg | [1] | |
| Mouse | Intraperitoneal | 95 mg/kg | [1] | |
| trans-Anethole | Rat | Oral | 2090 - 3200 mg/kg | [2] |
| Mouse | Oral | 2330 - 4000 mg/kg | [3] | |
| Rabbit | Dermal | > 4900 - 5000 mg/kg | [2][4] | |
| Rat | Inhalation (4h) | > 5.1 mg/L | [2][4] |
Subchronic and Chronic Toxicity
No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are key parameters derived from repeated-dose toxicity studies.
| Isomer | Study Type | Species | Route | Duration | NOAEL | LOAEL | Key Findings | Reference |
| trans-Anethole | Developmental | Rat | Oral | Gestation Days 6-15 | 35 mg/kg/day | 175 mg/kg/day | Decreased maternal body weight and food consumption. | [4] |
| trans-Anethole | Chronic | Rat | Oral (diet) | 117-121 weeks | - | 105 mg/kg/day (lowest dose tested) | Transient retardation of body-weight gain. At higher doses, increased incidence of hepatic lesions in female rats. | [5] |
Experimental Protocols
This section outlines the methodologies for key toxicological assays referenced in this guide.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical substances.
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
-
Methodology:
-
Strain Selection: A minimum of five bacterial strains are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).
-
Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance.
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause chromosomal damage or aneuploidy.
-
Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.
-
Methodology:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured in vitro.
-
Exposure: The cells are exposed to various concentrations of the test substance with and without a metabolic activation system (S9 mix) for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of cells (typically at least 2000 binucleated cells per concentration).
-
Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in micronucleus frequency in the treated cells compared to the solvent controls.
-
Metabolic Pathways and Mechanisms of Toxicity
The differing toxicities of cis- and trans-anethole are primarily due to differences in their metabolic pathways. Both isomers undergo bioactivation by cytochrome P450 (CYP) enzymes to form reactive epoxide intermediates. However, the subsequent detoxification of these epoxides appears to be more efficient for the trans-isomer.
Bioactivation to Reactive Epoxides
The propenyl side chain of both anethole isomers is susceptible to epoxidation by CYP enzymes, particularly CYP1A2 and CYP2E1. This reaction forms anethole-1,2-epoxide.
Detoxification and Genotoxicity
The reactive epoxide can be detoxified by epoxide hydrolase, which converts it to a less reactive diol, or by conjugation with glutathione (GSH). If not detoxified, the epoxide can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. The higher toxicity of this compound is thought to be related to a less efficient detoxification of its corresponding epoxide.
Genotoxicity Profile
This compound
Limited data are available on the genotoxicity of this compound. However, its higher acute toxicity and structural similarity to other known mutagens suggest a potential for genotoxicity, likely mediated by its epoxide metabolite.
trans-Anethole
The genotoxicity of trans-anethole has been more extensively studied, with some conflicting results.
-
Ames Test: Most studies indicate that trans-anethole is not mutagenic in the Ames test, both with and without metabolic activation. However, some earlier studies reported positive results, which may be attributable to impurities in the test samples.
-
In Vitro Micronucleus Assay: Studies have shown that trans-anethole can induce a dose-related increase in micronuclei in mammalian cells in vitro, particularly with metabolic activation.[3] This suggests a potential for clastogenic and/or aneugenic activity.
-
In Vivo Studies: In vivo genotoxicity studies, such as the mouse bone marrow micronucleus test, have generally shown that trans-anethole is not genotoxic.[6] Pre-treatment with trans-anethole has even been shown to have anti-genotoxic effects against known mutagens.[6]
The discrepancy between in vitro and in vivo results for trans-anethole suggests that efficient in vivo detoxification mechanisms may protect against its genotoxic potential at relevant exposure levels.
Conclusion
The toxicological profiles of cis- and trans-anethole diverge significantly, with the cis-isomer demonstrating substantially higher acute toxicity. The primary mechanism underlying this difference appears to be related to the metabolic activation to a reactive epoxide and the subsequent efficiency of detoxification pathways. While trans-anethole has shown some evidence of genotoxicity in in vitro assays, in vivo studies largely indicate a lack of genotoxic activity, likely due to effective detoxification. For this compound, a conclusive assessment of its genotoxic potential is hampered by the limited available data, although its high acute toxicity warrants a cautious approach. This guide underscores the importance of considering isomeric composition in the safety assessment of anethole-containing products and highlights the need for further research into the specific metabolic and toxicological pathways of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the genotoxicity of a test substance, incorporating the key assays discussed in this guide.
References
- 1. Catalytic activities of mammalian epoxide hydrolases with cis and trans fatty acid epoxides relevant to skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]
- 3. Genotoxicity of trans-anethole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Chronic toxicity/carcinogenicity study of trans-anethole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-genotoxicity of trans-anethole and eugenol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of cis-Anethole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole, a phenylpropanoid widely distributed in the essential oils of aromatic plants such as anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare), exists as two geometric isomers: trans-anethole and cis-anethole.[1] While trans-anethole is the more stable and abundant isomer, this compound, though present in much smaller quantities, exhibits distinct and potent pharmacological activities.[1][2] Notably, the cis isomer is reported to be 15 to 38 times more toxic than its trans counterpart, necessitating a clear understanding of its specific biological effects.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support advanced research and drug development.
Introduction
Anethole is a key flavoring agent in the food and beverage industry and has a long history of use in traditional medicine.[6] The molecule's biological effects are isomer-dependent. Trans-anethole is generally recognized as safe (GRAS) for consumption at specified levels, whereas the presence of this compound is often limited due to its higher toxicity.[1][3] Despite its toxicity, the unique bioactivity of this compound warrants investigation for potential therapeutic applications, provided a thorough risk-benefit analysis is conducted. This document focuses exclusively on the known pharmacological attributes of the cis isomer, differentiating its effects from the more commonly studied trans form.
Pharmacological Properties
The pharmacological profile of anethole is diverse, encompassing antimicrobial, anti-inflammatory, and neuroactive effects.[7] While much of the literature investigates trans-anethole or does not differentiate between isomers, some key activities can be highlighted where this compound is specifically implicated or its distinct properties are noted.
Toxicological Profile
The most significant pharmacological property of this compound is its comparatively high toxicity.[3][8] Ingestion can lead to central nervous system (CNS) depression, with symptoms including vertigo, ataxia, drowsiness, and potentially coma, which may have a rapid onset (30 minutes) or be delayed.[9] It may also act as an irritant to the skin, eyes, and respiratory and digestive tracts.[9] This heightened toxicity is a critical consideration in any application and is the primary reason for its low permitted levels in flavors and fragrances.[3]
Antimicrobial and Antifungal Activity
Anethole, in general, exhibits potent antimicrobial properties against a range of bacteria, yeasts, and fungi.[6][10] Studies on anethole isolated from Pimpinella anisum have demonstrated significant activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 31.2 µg/mL.[11] While most studies use the naturally abundant trans-anethole, the antimicrobial action is a recognized property of the anethole structure.
Insecticidal Activity
Anethole is an effective insecticide, acting primarily as a fumigant.[6][10] It has shown efficacy against various pests, including the cockroach Blattella germanica and stored-product insects like Sitophilus oryzae.[10][12] The structural properties of anethole contribute to its ability to interfere with insect physiological processes. Monoterpenoids, the class of compounds to which anethole belongs, are known to affect insect mortality by modulating enzyme activity.[13]
Estrogenic Activity
The estrogenic activity of anethole has been a subject of considerable research.[10][14] This activity is attributed to its structural similarity to catecholamines, potentially allowing it to displace dopamine from its receptors and influence prolactin secretion.[10] While trans-anethole has demonstrated weak estrogenic effects in various assays, including recombinant yeast screens expressing the human estrogen receptor, the specific contribution of the cis-isomer is less defined but presumed.[2][14][15] The O-demethylated metabolite of anethole, 4-hydroxy-propenylbenzene (4OHPB), shows competitive agonism at estrogen receptors.[2]
Quantitative Pharmacological Data
Summarizing quantitative data is crucial for comparing the potency and efficacy of this compound across different experimental models. The following tables compile available data, noting that much of the literature does not distinguish between isomers.
| Pharmacological Activity | Test Organism/System | Method | Result | Unit | Reference |
| Antimicrobial Activity | Staphylococcus aureus | Broth Microdilution | MIC: 31.2 | µg/mL | [11] |
| Bacillus cereus | Broth Microdilution | MIC: 31.2 | µg/mL | [11] | |
| Escherichia coli | Broth Microdilution | MIC: 31.2 | µg/mL | [11] | |
| Proteus mirabilis | Broth Microdilution | MIC: 62.5 | µg/mL | [11] | |
| Klebsiella pneumoniae | Broth Microdilution | MIC: 62.5 | µg/mL | [11] | |
| Candida albicans | Broth Microdilution | MIC: 500.0 | µg/mL | [11] | |
| Cholinesterase Inhibition | Acetylcholinesterase | In vitro assay | IC50: 39.89 ± 0.32 | µg/mL | [16] |
| Butyrylcholinesterase | In vitro assay | IC50: 75.35 ± 1.47 | µg/mL | [16] | |
| Toxicity | Animal Models | Comparative Study | 15-38 times more toxic than trans-anethole | Fold Difference | [3][8] |
Note: The antimicrobial and cholinesterase inhibition data were obtained from studies on anethole without specifying the isomer, but are included for context as key pharmacological activities.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on anethole's properties.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud for yeast) to achieve a standardized concentration (e.g., 2 x 10^7 cells/mL).[11]
-
Compound Dilution: A stock solution of anethole is prepared and serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
In Vivo Nociception and Anti-inflammatory Assays (Formalin Test)
This protocol assesses both neurogenic and inflammatory pain in animal models (e.g., mice) to test the analgesic and anti-inflammatory effects of a substance.[17]
-
Animal Preparation: Male Swiss mice (20-30 g) are used. The experimental protocols must be approved by an appropriate Animal Studies Committee.[17]
-
Compound Administration: Animals are pre-treated orally with anethole at various doses (e.g., 62.5, 125, 250 mg/kg) or a control vehicle (saline) one hour before the test.[17]
-
Induction of Nociception: A dilute solution of formalin (e.g., 20 µL) is injected into the subplantar region of the mouse's hind paw.
-
Observation: The animal is immediately placed in an observation chamber. The time spent licking or biting the injected paw is recorded in two phases: the first phase (0-5 minutes, neurogenic pain) and the second phase (15-30 minutes, inflammatory pain).[17]
-
Data Analysis: The reduction in licking/biting time in the treated groups compared to the control group indicates antinociceptive activity. A significant reduction in the second phase suggests an anti-inflammatory effect.[17]
Yeast Estrogen Screen (YES) Assay
This bioassay is used to determine the estrogenic or anti-estrogenic activity of a compound using recombinant yeast cells that express the human estrogen receptor (hER).[14][18]
-
Yeast Culture: Recombinant Saccharomyces cerevisiae, engineered to express the hER and a reporter gene (e.g., lacZ), is cultured in a selective medium.
-
Assay Preparation: The yeast culture is diluted to a specific optical density. The test compound (this compound) is serially diluted in a 96-well plate. 17β-estradiol is used as a positive control.
-
Incubation: The diluted yeast culture is added to the wells containing the test compound and controls. The plate is incubated for several days at 30°C.
-
Reporter Gene Measurement: After incubation, the activity of the reporter enzyme (β-galactosidase) is measured by adding a chromogenic substrate. The color development is proportional to the activation of the estrogen receptor.
-
Data Analysis: The estrogenic activity is quantified by comparing the response of the test compound to the estradiol standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes provides a clearer understanding of the mechanisms of action and study designs.
Anethole's Influence on Inflammatory Signaling
Anethole has been shown to modulate key inflammatory pathways, such as the NF-κB (Nuclear Factor kappa B) pathway. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory mediators like TNF-α and IL-1β.[7][19][20]
Caption: Anethole's proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Workflow for In Vitro Cytotoxicity Assessment
Determining the cytotoxic potential of a compound like this compound is a foundational step in its pharmacological evaluation. The MTT assay is a common method for this purpose.
Caption: Standard experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound presents a pharmacological profile distinct from its more common trans isomer, characterized primarily by its significantly higher toxicity. While this property limits its direct application in many industries, its potent bioactivity, including antimicrobial and potential modulatory effects on key signaling pathways, makes it a compound of interest for targeted therapeutic research. Further investigation, employing rigorous isomer-specific protocols, is necessary to fully elucidate its mechanisms of action and explore any potential for drug development, where its potency might be harnessed in a controlled and beneficial manner. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of this unique natural compound.
References
- 1. asi-vn.com [asi-vn.com]
- 2. actamedica.org [actamedica.org]
- 3. selleckchem.com [selleckchem.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Anethole - Molecule of the Month - June 2023 - HTML-only version [chm.bris.ac.uk]
- 6. journals.mu-varna.bg [journals.mu-varna.bg]
- 7. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. cis-Anethol(104-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Anethole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Assessment of estrogenic activity in some common essential oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogenic activity of isolated compounds and essential oils of Pimpinella species from Turkey, evaluated using a recombinant yeast screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cis-Anethol | 104-46-1 [chemicalbook.com]
- 17. Effects of Anethole in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
An In-depth Technical Guide to the Stereochemistry and Isomeric Purity of Anethole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole, a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries, possesses a stereocenter that gives rise to two geometric isomers: (E)-anethole and (Z)-anethole. The isomeric composition of anethole is a critical quality attribute, as the two isomers exhibit different sensory properties and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of anethole, details its isomeric purity from both natural and synthetic sources, and presents detailed experimental protocols for the analytical determination of its isomeric composition.
Introduction to the Stereochemistry of Anethole
Anethole, chemically known as 1-methoxy-4-(1-propenyl)benzene, is an organic compound that exists as two geometric isomers due to the presence of a carbon-carbon double bond in the propenyl side chain.[1][2] These isomers are designated as (E)-anethole (trans-anethole) and (Z)-anethole (cis-anethole). The spatial arrangement of the substituents around the double bond defines the isomeric form.
-
(E) -Anethole (trans-anethole) : The higher priority groups (the methyl group and the anisyl group) are on opposite sides of the double bond. This is the more stable and thermodynamically favored isomer.[1][3] It is characterized by a sweet, anise-like flavor and is the commercially preferred form.[2][4]
-
(Z) -Anethole (this compound) : The higher priority groups are on the same side of the double bond. This isomer is less stable and possesses a less desirable flavor profile.[4] Notably, (Z)-anethole is reported to be significantly more toxic than the (E)-isomer.[4]
The structural differences between the two isomers are illustrated below:
Caption: Chemical structures of (E)-anethole and (Z)-anethole.
Isomeric Purity of Anethole
The isomeric purity of anethole, specifically the ratio of the (E)- to (Z)-isomer, is a critical parameter for its use in various applications.
Natural Sources
Anethole is a major constituent of several essential oils. In its natural state, the (E)-isomer is predominantly found.[5] The isomeric composition can vary depending on the plant source, geographical origin, and extraction method.
| Natural Source | Plant Species | Typical (E)-Anethole Content | Reference |
| Anise | Pimpinella anisum | 80-95% | [1][3] |
| Star Anise | Illicium verum | >90% | [3] |
| Fennel | Foeniculum vulgare | 50-80% | [1][3] |
Synthetic Routes and Isomeric Control
Anethole can be synthesized through various chemical routes. The choice of synthetic method can influence the resulting isomeric purity.
-
Isomerization of Estragole: A common industrial method involves the isomerization of estragole (a positional isomer of anethole) using a basic catalyst. This process typically yields a high percentage of the more stable (E)-anethole, with purities reported to be up to 96%.[6]
-
Dehydration of p-methoxyphenylpropanol: Another synthetic approach is the dehydration of p-methoxyphenylpropanol.[7]
-
Friedel-Crafts Acylation of Anisole: Anisole can be reacted with propionyl chloride via a Friedel-Crafts acylation, followed by reduction and dehydration to produce anethole.[8][9] Purification by rectification can yield (E)-anethole with a purity of over 99.5%.[9]
-
Condensation of Anisole with Propionaldehyde: This process involves the condensation of anisole with propionaldehyde, followed by splitting of the resulting condensation product to yield anethole.[10]
The isomerization of (E)-anethole to (Z)-anethole can be induced by photochemical methods, for example, through a photocatalytic reaction using a photosensitizer and light irradiation.[11][12]
Caption: Simplified pathways for anethole synthesis and isomerization.
Experimental Protocols for Isomeric Purity Determination
Several analytical techniques are employed for the separation and quantification of anethole isomers. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the analysis of volatile compounds like anethole and is well-suited for separating its geometric isomers.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A fused-silica capillary column is typically used. For example, an Agilent 190914S HP-5MS (30 m x 250 µm ID, 0.25 µm film thickness) consisting of Crossbond (5% diphenyl, 95% dimethyl polysiloxane) has been reported.[13]
Typical GC-FID/MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-2.0 mL/min).[13][14]
-
Oven Temperature Program: An initial temperature of 50°C held for a few minutes, followed by a temperature ramp (e.g., 5-20°C/min) to a final temperature of around 300°C.[13][15]
-
Detector Temperature (FID): 250°C.[14]
-
Ionization Voltage (MS): 70 eV.[15]
Sample Preparation:
-
Essential oils and other liquid samples are typically diluted in a suitable solvent (e.g., ethanol, methanol) before injection.
-
For solid samples, extraction with an appropriate solvent may be necessary.
Data Analysis:
-
The percentage of each isomer is determined by the relative peak area in the chromatogram.
-
Identification of the isomers can be confirmed by comparing their retention times with those of certified reference standards and by their mass spectra if using a GC-MS system.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the quantification of anethole isomers, particularly in complex matrices like beverages and biological samples.[16][17]
Instrumentation:
-
HPLC System: With a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., Hypersil ODS Thermo, 150 mm x 2.1 mm x 3.0 µm).[17]
Typical HPLC-UV Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 or 85:15, v/v) with isocratic elution.[16][17]
-
Flow Rate: 0.2 mL/min.[17]
-
Column Temperature: Ambient.
Sample Preparation:
-
Samples may require extraction and purification, for instance, using solid-phase extraction (SPE) for complex matrices.
-
Filtration of the sample solution before injection is recommended.
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte with a calibration curve constructed from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) spectroscopy can be used for the quantification of anethole in essential oils.[19]
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
The essential oil is dissolved in a deuterated solvent (e.g., CDCl₃).
Data Analysis:
-
The concentration of anethole can be determined by integrating the characteristic signals of the protons in the ¹H-NMR spectrum and comparing them to an internal standard.
Caption: A generalized workflow for the determination of anethole's isomeric purity.
Conclusion
The stereochemistry and isomeric purity of anethole are of paramount importance in ensuring the quality, efficacy, and safety of products in which it is used. The predominance of the (E)-isomer in both natural and synthetic anethole is a key characteristic. A thorough understanding of the analytical methodologies available for the determination of isomeric purity, such as GC, HPLC, and NMR, is essential for researchers, scientists, and drug development professionals. The detailed protocols provided in this guide serve as a valuable resource for the accurate and reliable characterization of anethole.
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. idealpublication.in [idealpublication.in]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. ScenTree - Anethole (CAS N° 104-46-1 / 4180-23-8) [scentree.co]
- 6. CN103755533A - Method for synthesizing anethole by taking estragole oil as raw material - Google Patents [patents.google.com]
- 7. Synthesis method of anethole - Eureka | Patsnap [eureka.patsnap.com]
- 8. imedpub.com [imedpub.com]
- 9. CN103058835A - Synthetic method of anethole - Google Patents [patents.google.com]
- 10. US4026951A - Process for the production of anethole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. oiv.int [oiv.int]
- 15. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High Performance Liquid Chromatography Method for the Determination of Anethole in Rat Plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of cis-Anethole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of cis-anethole, the (Z)-isomer of 1-methoxy-4-(prop-1-en-1-yl)benzene. While its counterpart, trans-anethole, is more prevalent and widely studied, understanding the solubility of the cis-isomer is crucial for applications in chemical synthesis, formulation, and analytical chemistry. This document compiles available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the workflow for scientific clarity.
Quantitative Solubility Data for this compound
Quantitative solubility data for this compound in a broad range of organic solvents is limited in publicly available literature. Most studies focus on the more common trans-isomer. However, data in several key solvents has been reported. The following table summarizes the available quantitative solubility information.
| Solvent | Solubility | Concentration (mM) | Temperature |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 202.42 mM | Not Specified |
| Ethanol | 30 mg/mL | 202.42 mM | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | 67.47 mM | Not Specified |
| Water | 148.2 mg/L | 1.00 mM | 25 °C |
Qualitative Solubility Observations:
-
This compound is described as being soluble in 8 volumes of 80% ethanol and 1 volume of 90% ethanol[1].
-
It is generally considered to be less soluble in water than in ethanol[2][3].
-
Multiple sources describe it as "practically soluble in most organic solvents" but "almost immiscible" or "insoluble" in water[1][4][5].
-
A theoretical study predicted a solubility order of ethanol > methanol > water.
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol details the Isothermal Equilibrium Shake-Flask Method , a gold-standard technique for determining the thermodynamic solubility of a solid compound in a solvent[2][6]. This method ensures that the solution has reached a true equilibrium with the excess solid, providing a reliable and reproducible measurement.
2.1. Principle An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated in a sealed container at a constant temperature for a prolonged period to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method.
2.2. Materials and Equipment
-
Solute: High-purity this compound (>95%)
-
Solvents: HPLC-grade or equivalent purity organic solvents of interest
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Glass vials or flasks with airtight screw caps (e.g., 4-20 mL)
-
Thermostatic orbital shaker or water bath with agitation capabilities
-
Calibrated thermometer or temperature probe
-
Centrifuge for phase separation
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)
-
2.3. Step-by-Step Procedure
-
Preparation of Test Samples:
-
Add an excess amount of solid this compound to a series of vials. An amount sufficient to remain as visible solid after equilibration is required[6].
-
Accurately pipette a pre-defined volume (e.g., 2-5 mL) of the desired organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the sealed vials in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C).
-
Agitate the vials continuously for a predetermined equilibration period. This time can range from 24 to 72 hours, which should be sufficient to ensure equilibrium is reached[2][6][7]. The time required should be determined by taking measurements at different intervals (e.g., 24, 48, 72 hours) until the measured concentration remains constant[2].
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes)[1].
-
Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic particles[2].
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
For HPLC: A common method involves a C18 column with a mobile phase such as methanol/water and UV detection around 253-257 nm[8][9].
-
For GC: Analysis can be performed using a standard capillary column (e.g., DB-5) with FID detection.
-
2.4. Data Analysis
-
Construct a calibration curve by plotting the analytical response versus the concentration of known standards of this compound.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples.
-
Multiply the result by the dilution factor to determine the final solubility concentration in the original saturated solution.
-
Express the solubility in desired units (e.g., mg/mL, g/100 g solvent, mole fraction).
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the Isothermal Equilibrium Shake-Flask method for determining solubility.
Caption: Workflow for solubility determination via the shake-flask method.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Health and Safety of cis-Anethole Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data currently available for cis-anethole. It is intended to be a resource for researchers, scientists, and professionals in drug development who may be working with this compound. This document summarizes key toxicological data, outlines common experimental methodologies, and visualizes relevant biological pathways to facilitate a thorough understanding of the potential risks associated with this compound exposure.
Chemical and Physical Properties
This compound, also known as (Z)-anethole, is the cis-isomer of 1-methoxy-4-(prop-1-en-1-yl)benzene. It is a naturally occurring phenylpropene found in the essential oils of various plants, although it is typically present in much lower concentrations than its geometric isomer, trans-anethole.
| Property | Value | Reference |
| CAS Number | 25679-28-1 | [1] |
| Molecular Formula | C10H12O | [2] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless to off-white oil/liquid | [2] |
| Boiling Point | 234-237 °C | [2] |
| Melting Point | 20-21 °C | [2] |
| Density | 0.988 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol and DMSO | [2] |
Toxicological Data
A critical aspect of the safety profile of anethole is the significant difference in toxicity between its cis and trans isomers. Multiple sources indicate that this compound is substantially more toxic than trans-anethole.[4]
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single, short-term exposure.[5] The median lethal dose (LD50) is a common metric from these studies.
| Species | Route | LD50 | Reference |
| Anethole (isomer unspecified) | |||
| Guinea Pig | Oral | 2160 mg/kg | [2] |
| Mouse | Oral | 3050 mg/kg | [2] |
| Mouse | Intraperitoneal | 593 mg/kg | [2] |
| Rabbit | Dermal | >5000 mg/kg | [2] |
| trans-Anethole | |||
| Rat | Oral | >2000 mg/kg | [6] |
| Rabbit | Dermal | >4900 mg/kg | [6] |
| Rat | Inhalation (4h) | >5.1 mg/L | [6] |
| This compound | |||
| Rat | Oral | 93 mg/kg | [2] |
Note: The significantly lower LD50 for this compound highlights its higher acute toxicity compared to the trans-isomer and unspecified mixtures.
Repeated-Dose and Chronic Toxicity
Repeated-dose toxicity studies evaluate the effects of a substance over a longer period, providing insight into target organs and the potential for cumulative effects.[7] A key endpoint from these studies is the No-Observed-Adverse-Effect Level (NOAEL).[8] Most long-term studies have focused on trans-anethole due to its prevalence.
| Study Type | Species | NOAEL (trans-anethole) | Key Findings | Reference |
| 90-Day Oral | Rat | 0.1% in diet | Dose-related hepatic cell edema and degeneration at 0.3% and higher. Similar changes for cis-isomer at 0.03% and higher. | [2] |
| Developmental | Rat | 35 mg/kg/day | Based on decreases in maternal body weight and food consumption. | [6] |
| Chronic/Carcinogenicity | Rat | 121 mg/kg/day | Increased incidence of hepatic lesions at higher doses in female rats. | [9][10] |
This compound was noted to cause similar hepatic changes to the trans-isomer but at a lower concentration (0.03% in the diet compared to 0.3%).[2]
Genotoxicity and Carcinogenicity
Genotoxicity assays assess the ability of a substance to damage genetic material.[11] trans-Anethole is generally considered non-genotoxic.[6][12] In a chronic feeding study, trans-anethole was not considered to pose a significant carcinogenic risk to humans.[9] However, it is classified as a questionable carcinogen with some experimental tumorigenic data.[2]
Regulatory Status and Exposure Limits
trans-Anethole is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent.[6][12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for trans-anethole.
| Regulatory Body | Substance | ADI | Comments | Reference |
| JECFA | trans-Anethole | 0-2 mg/kg bw | No safety concern at current levels of intake when used as a flavouring agent. | [13] |
There is no specific ADI established for this compound. Given its higher toxicity, exposure should be minimized.
Metabolism
The metabolism of trans-anethole has been studied in rats and mice and is understood to proceed through three primary pathways.[14][15][16] It is presumed that this compound follows similar metabolic routes, with epoxidation of the side-chain being a key step.[17]
-
O-demethylation: Removal of the methyl group from the methoxy moiety.
-
Side-chain ω-oxidation: Oxidation of the terminal methyl group of the propenyl side chain.
-
Side-chain epoxidation: Formation of an epoxide across the double bond of the propenyl side chain.
These initial transformations are followed by secondary metabolic steps, including hydration and conjugation with sulfate, glucuronic acid, glycine, and glutathione, to facilitate excretion.[14]
Metabolic pathways of anethole.
Signaling Pathways
Anethole has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. These studies have primarily utilized trans-anethole, but the findings provide a valuable framework for understanding the potential mechanisms of action for this compound.
-
NF-κB Pathway: Anethole has been demonstrated to be a potent inhibitor of TNF-induced NF-κB activation.[18][19] This is a critical pathway in the inflammatory response.
-
MAPKinase Pathway: Anethole can inhibit the activation of MAPKinases such as ERK1/2, p38, and JNK.[3]
-
Wnt/β-catenin Pathway: Inhibition of this pathway by anethole has been observed in cancer cell lines.[3]
-
mTOR/PPARγ Axis: Anethole is involved in the regulation of lipid metabolism through this signaling pathway.
Modulation of signaling pathways by anethole.
Experimental Protocols
This section provides an overview of the methodologies typically employed in the toxicological assessment of substances like this compound.
Acute Oral Toxicity Study (LD50)
This type of study is generally conducted in accordance with guidelines such as OECD 401.[20]
-
Test System: Typically, Sprague-Dawley rats or CD-1 mice are used.[21]
-
Administration: The test substance is administered by oral gavage.[22]
-
Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the test population.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.[20]
-
Pathology: Gross necropsy is performed on all animals at the end of the study.
In Vitro Metabolism Assay
In vitro metabolism studies using liver microsomes are a common method to investigate the metabolic fate of a compound.[23][24]
-
Test System: Liver microsomes from relevant species (e.g., rat, mouse, human) are used.[23]
-
Incubation: The test compound is incubated with the microsomes in the presence of cofactors such as NADPH.[25]
-
Time Points: Samples are taken at various time points to measure the disappearance of the parent compound.[25]
-
Analysis: The concentration of the parent compound and the formation of metabolites are typically quantified using analytical techniques like HPLC-MS/MS.[17][26]
General experimental workflow for safety assessment.
Conclusion
The available data clearly indicate that this compound possesses a significantly higher degree of acute toxicity than its trans-isomer. While much of the detailed toxicological and mechanistic data has been generated for trans-anethole, it provides a crucial foundation for the safety assessment of this compound. The primary target organ for toxicity appears to be the liver, and the mechanism of action likely involves the modulation of key signaling pathways related to inflammation and cell fate. Researchers and drug development professionals should handle this compound with appropriate caution, being mindful of its toxic potential, and consider its metabolic fate and impact on cellular signaling in any experimental design or risk assessment. Further research is warranted to establish a specific NOAEL and ADI for this compound and to fully elucidate the comparative metabolism and toxicokinetics of the anethole isomers.
References
- 1. chemos.de [chemos.de]
- 2. cis-Anethol | 104-46-1 [chemicalbook.com]
- 3. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-anethole ameliorates LPS-induced inflammation via suppression of TLR4/NF-κB pathway in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic toxicity/carcinogenicity study of trans-anethole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idealpublication.in [idealpublication.in]
- 13. researchgate.net [researchgate.net]
- 14. Pathways of metabolism of [1'-14C]-trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]
- 16. Metabolism of anethole. II. Influence of dose size on the route of metabolism of trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dep.nj.gov [dep.nj.gov]
- 21. Metabolism of anethole. I. Pathways of metabolism in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-genotoxicity of trans-anethole and eugenol in mice. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 23. mercell.com [mercell.com]
- 24. mttlab.eu [mttlab.eu]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Routes for High-Purity cis-Anethole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of high-purity cis-anethole. Due to the thermodynamic stability and prevalence of trans-anethole, direct synthesis of the cis-isomer in high purity is not commonly pursued. The primary route to obtaining high-purity this compound involves the isomerization of the readily available trans-anethole, followed by a challenging purification process. This guide outlines two primary methods for the isomerization of trans-anethole to produce a mixture enriched in the cis-isomer: photocatalytic isomerization and acid-catalyzed isomerization. Furthermore, it details potential purification protocols, including fractional distillation and preparative gas chromatography, to isolate this compound from the resulting isomeric mixture. Quantitative data from the literature is presented to allow for a comparison of the described methods.
Introduction
Anethole, a phenylpropene, is an aromatic compound widely used in the flavor, fragrance, and pharmaceutical industries. It exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the major component of several essential oils, such as anise and fennel, and is valued for its characteristic sweet, licorice-like flavor and aroma. In contrast, this compound is known to be significantly more toxic and possesses an unpleasant taste and odor.[1][2] Consequently, most synthetic and purification efforts are directed towards producing high-purity trans-anethole.
However, the availability of high-purity this compound is crucial for toxicological studies, analytical standard development, and research into the specific biological activities of this isomer. This guide provides a comprehensive overview of the methods to generate and isolate high-purity this compound. The primary strategy involves the conversion of the thermodynamically stable trans-isomer into the cis-isomer, followed by purification.
Isomerization of trans-Anethole to this compound
The generation of this compound is most effectively achieved through the isomerization of trans-anethole. This can be induced by photochemical methods or acid catalysis.
Photocatalytic Isomerization
Photocatalytic isomerization offers a highly selective method for converting (E)-anethole to (Z)-anethole. The use of an appropriate photosensitizer allows for the efficient formation of the cis-isomer under mild conditions.
This protocol is adapted from a study by Isert et al. (2022).[3]
Materials:
-
(E)-anethole
-
Iridium-based photosensitizer (e.g., Ir(p-tBu-ppy)₃)
-
Methanol (CH₃OH)
-
Nitrogen (N₂) gas
-
Reaction tube suitable for photochemistry
-
Photoreactor with a 400 nm light source
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Degas the methanol by placing it in an ultrasonic bath for 10 minutes, followed by bubbling with N₂ for an additional 10 minutes while stirring.
-
Under a nitrogen atmosphere, add the (E)-anethole and the iridium-based photosensitizer to the degassed methanol in the reaction tube.
-
Seal the reaction tube and place it in the photoreactor.
-
Irradiate the mixture with a 400 nm light source at 28 °C overnight with continuous stirring.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The ratio of (Z)- to (E)-anethole in the crude product can be determined by ¹H NMR spectroscopy.[3]
Acid-Catalyzed Isomerization
Solid acid catalysts, such as zeolites, can induce the isomerization of trans-anethole to this compound. This method also tends to produce dimerization byproducts.
This protocol is based on the findings of Castro et al.[2][4]
Materials:
-
trans-Anethole
-
Dealuminated HY zeolite
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for filtration and solvent removal
Procedure:
-
Activate the HY zeolite by heating under vacuum to remove any adsorbed water.
-
In a round-bottom flask, dissolve trans-anethole in the anhydrous solvent.
-
Add the activated HY zeolite to the solution.
-
Heat the mixture to the desired temperature (e.g., 60 °C) with vigorous stirring for a set period (e.g., 5 hours).
-
After the reaction, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the zeolite catalyst.
-
Wash the recovered catalyst with fresh solvent to recover any adsorbed products.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The resulting crude product, containing this compound, unreacted trans-anethole, and dimerization products, can be analyzed by GC-MS.[2][4]
Purification of this compound
The separation of cis- and trans-anethole is challenging due to their similar physical properties, particularly their close boiling points. While chromatographic separation on standard normal or reversed-phase media has been reported as difficult[3], fractional distillation and preparative gas chromatography are potential methods for isolating this compound.
Fractional Distillation
Fractional distillation under reduced pressure can be employed to separate the cis- and trans-isomers. This method requires a distillation column with high theoretical plate efficiency.
Apparatus:
-
Round-bottom flask
-
Vigreux or packed fractional distillation column
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle with a stirrer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude isomeric mixture into the round-bottom flask with a stir bar.
-
Apply a vacuum to the system and gradually heat the flask.
-
Carefully monitor the temperature at the distillation head.
-
Collect the initial fractions, which will be enriched in the lower-boiling isomer. The boiling point of this compound is slightly lower than that of trans-anethole.
-
Analyze the collected fractions by GC-FID or ¹H NMR to determine the isomeric ratio.[5]
-
Combine the fractions with the highest this compound content.
Preparative Gas Chromatography (GC)
Preparative GC is a powerful technique for separating volatile compounds with close boiling points and can be applied to the purification of this compound.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column
-
Injector suitable for larger volumes
-
Fraction collector at the column outlet
Procedure:
-
Select a preparative GC column with a stationary phase that provides good selectivity for geometric isomers (e.g., a polar or liquid crystalline phase).
-
Optimize the separation parameters (e.g., oven temperature program, carrier gas flow rate) on an analytical scale first.
-
Inject the crude isomeric mixture onto the preparative GC column.
-
Collect the eluting fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical GC-FID or ¹H NMR.[5]
Quantitative Data Summary
The following table summarizes the quantitative data for the described methods for generating and isolating this compound.
| Method | Starting Material | Key Reagents/Conditions | Product Ratio/Yield | Purity of this compound | Reference |
| Isomerization | |||||
| Photocatalytic Isomerization | (E)-anethole | Ir(p-tBu-ppy)₃, CH₃OH, 400 nm light, 28 °C | (Z)-/(E)-anethole ratio of 90:10 | Not isolated | [3] |
| Acid-Catalyzed Isomerization | trans-Anethole | HY zeolite, 60 °C, 5 h | ~2% this compound, with dimers and unreacted trans-anethole | Not isolated | [2][4] |
| Purification | |||||
| Fractional Distillation | Mixture of cis-/trans-anethole | Vacuum | Data not available | Data not available | - |
| Preparative GC | Mixture of cis-/trans-anethole | Specific column and conditions | Data not available | Data not available | - |
Visualizations
Logical Workflow for this compound Production
Caption: Workflow for the production and purification of high-purity this compound.
Photocatalytic Isomerization of trans-Anethole
Caption: Simplified signaling pathway for photocatalytic isomerization.
References
Application Notes & Protocols: Extraction and Isolation of cis-Anethole from Essential Oils
Introduction
Anethole, a phenylpropene, is a major aromatic compound found in the essential oils of several plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare). It exists as two geometric isomers: trans-anethole and cis-anethole. Trans-anethole is the predominant and commercially valuable isomer, known for its characteristic sweet, licorice-like flavor and aroma. In contrast, this compound is typically present in much lower concentrations and is considered more toxic, possessing an unpleasant scent.[1][2][3][4] The separation of these isomers is challenging due to their similar boiling points.[5] These application notes provide a detailed protocol for the extraction of anethole-rich essential oil and the subsequent isolation of this compound for research purposes.
Data Presentation
Table 1: Comparison of Extraction Methods for Anethole-Rich Essential Oils
| Extraction Method | Plant Source | Key Parameters | Anethole Content (% of Essential Oil) | This compound Content (% of Total Anethole) | Reference |
| Hydrodistillation | Anise | 6 hours | ~88-97% (trans) | Not specified | [6] |
| Solvent Extraction (n-hexane) | Star Anise | 3 days maceration | ~88% (trans) | Identified | [6] |
| Microwave-Assisted Extraction (MAE) | Star Anise | 35 min, 80% radiation | ~94% (trans) | Not specified | [6] |
| Supercritical CO2 Extraction (SFE) | Aniseed | 30°C, 80-180 bar | ~90% (total anethole) | Not specified | [1] |
Table 2: Physical Properties of Anethole Isomers
| Property | trans-Anethole | This compound | Reference |
| Boiling Point | 234-237 °C | Similar to trans-isomer | [5] |
| Melting Point | 21-22 °C | Liquid at room temperature | [7] |
| Toxicity (LD50, rats) | 2090 mg/kg | 10-15 times more toxic than trans-isomer | [4] |
Experimental Protocols
Protocol 1: Extraction of Anethole-Rich Essential Oil via Solvent Extraction
This protocol describes a method for obtaining an essential oil fraction containing both trans- and this compound, with solvent extraction noted to yield detectable amounts of the cis-isomer.[6]
Materials and Equipment:
-
Dried and ground plant material (e.g., star anise fruits)
-
n-hexane (analytical grade)
-
Large glass container with a lid
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Weigh 500 g of dried and ground star anise fruits and place them into a large glass container.
-
Add 750 mL of n-hexane to the container, ensuring the plant material is fully submerged.
-
Seal the container and place it on a magnetic stirrer. Macerate the mixture at room temperature for 3 days with continuous stirring.
-
After 3 days, filter the mixture through filter paper to separate the plant material from the solvent extract.
-
Repeat the extraction process on the plant residue two more times with fresh n-hexane to ensure complete extraction.
-
Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the n-hexane.
-
The resulting essential oil should be collected and stored in a sealed, airtight glass vial at 4°C in the dark to prevent isomerization of trans-anethole to this compound, which can be induced by UV radiation or acidic conditions.[1]
Protocol 2: Isolation of this compound by Fractional Distillation
Due to the close boiling points of the anethole isomers, fractional distillation is required for their separation. This process must be conducted carefully to achieve enrichment of the this compound fraction.
Materials and Equipment:
-
Anethole-rich essential oil (from Protocol 1)
-
Fractional distillation apparatus (including a distilling flask, fractionating column, condenser, receiving flasks, and thermometer)
-
Heating mantle
-
Vacuum pump (optional, for vacuum fractional distillation)
-
Glass wool or other packing material for the column
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. If using a packed column, ensure the packing material is evenly distributed.
-
Place the anethole-rich essential oil into the distilling flask.
-
Insulate the fractionating column with glass wool and aluminum foil to maintain a proper temperature gradient.
-
Begin heating the distilling flask gently. The goal is to establish a gradual temperature gradient up the column.
-
Monitor the temperature at the top of the column. The vapor temperature should rise and then stabilize as the first fraction begins to distill.
-
Collect the distillate in separate fractions based on the distillation temperature. Since cis- and trans-anethole have very similar boiling points, the separation will not be sharp. The initial fractions are likely to be enriched in other more volatile compounds.
-
Carefully collect the fractions that distill over a narrow temperature range corresponding to the boiling point of anethole. It is expected that the fractions will contain a mixture of both isomers.
-
Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) (as described in Protocol 3) to determine the ratio of cis- to trans-anethole.
-
Fractions with the highest enrichment of this compound can be combined for further purification if necessary, potentially through preparative chromatography.
Protocol 3: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating and quantifying the components of essential oils, including the isomers of anethole.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5)
-
Helium (carrier gas)
-
Hexane (for sample dilution)
-
Microsyringe
-
Standards of trans-anethole and, if available, this compound
Procedure:
-
Sample Preparation: Dilute the essential oil fractions obtained from Protocol 2 in hexane (e.g., 1:100 v/v).
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 40°C) for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 280°C) and hold for a period. This program should be optimized to achieve good separation of the anethole isomers.
-
MS Transfer Line Temperature: 300°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
Data Analysis:
-
Identify the peaks for cis- and trans-anethole based on their retention times and mass spectra. The mass spectra of the two isomers are distinct.[8]
-
Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram. The percentage of each isomer can be calculated from the relative peak areas.
-
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
References
- 1. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.blucher.com.br [pdf.blucher.com.br]
- 3. idealpublication.in [idealpublication.in]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. US4038325A - Isomerization of this compound to trans-anethole - Google Patents [patents.google.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. CN1077217A - The method of purification of trans-anethole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of cis-Anethole in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anethole is a widely occurring phenylpropanoid known for its characteristic licorice flavor and various pharmacological activities. It exists as two geometric isomers: trans-anethole and cis-anethole. While trans-anethole is the predominant and more stable isomer found in essential oils of plants like anise (Pimpinella anisum) and fennel (Foeniculum vulgare), the quantification of the cis-isomer is also crucial for quality control and pharmacological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like anethole in complex plant matrices.[1][2] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated GC-MS method.
Principle
This method utilizes Gas Chromatography (GC) to separate volatile compounds from a plant extract based on their boiling points and interaction with a stationary phase. The separated compounds then enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process provides a unique mass spectrum for each compound, allowing for definitive identification. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of this compound in the sample to this curve.
Experimental Protocols
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), and a mass selective detector.[3][4]
-
Ultrasonic Bath: For sample extraction.
-
Rotary Evaporator: For solvent removal.
-
Analytical Balance, Vortex Mixer, Centrifuge.
-
Syringes and Vials: For sample injection and storage.
-
Reagents and Standards:
-
This compound analytical standard (≥99% purity).
-
Hexane or Methanol (HPLC or GC grade).[5]
-
Anhydrous Sodium Sulfate.
-
Helium (carrier gas, 99.999% purity).
-
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction is an efficient method for extracting bioactive compounds from plant materials.[6][7][8]
-
Grinding: Dry the plant material (e.g., seeds, leaves) at 40°C until constant weight and grind into a fine powder (e.g., 18 mesh).[6]
-
Extraction: Accurately weigh 10 g of the powdered plant material into a flask. Add 100 mL of methanol.[5]
-
Sonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 60 minutes.[5]
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Reconstitution: Reconstitute the obtained residue in 10 mL of hexane or methanol.[5]
-
Drying & Storage: Pass the final extract through a small column of anhydrous sodium sulfate to remove any residual water. Transfer the extract into a GC vial for analysis.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. A typical concentration range is 0.1 to 50 µg/mL.[3][4][9]
GC-MS Analysis Protocol
The following table outlines the recommended operating conditions for the GC-MS system. These parameters may require optimization based on the specific instrument and column used.[9][10]
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[2][9] |
| Injector Temperature | 250°C[2][9] |
| Injection Volume | 1 µL[9][10] |
| Injection Mode | Split (Split ratio 50:1 or 25:1)[9] |
| Oven Temperature Program | Initial 50°C for 3 min, ramp at 5°C/min to 300°C, hold for 5 min[10] |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan (50-550 amu) for identification |
| Quantifier Ion (m/z) | 148 (Molecular Ion)[12][13] |
| Qualifier Ions (m/z) | 133, 117, 105 |
Method Validation
To ensure the reliability of the results, the analytical method must be validated according to ICH guidelines.[9][14][15]
-
Linearity: Analyze the standard solutions at five different concentrations in triplicate. Plot the peak area against concentration and determine the coefficient of determination (R²), which should be ≥ 0.998.[9][14][15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve. For example, LOD and LOQ values for trans-anethole have been reported as low as 0.05 µg/g and 0.15 µg/g, respectively.[3][4]
-
Precision: Assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 15%.[9][14]
-
Accuracy: Determined by performing recovery studies on spiked samples. The recovery should be within 80-120%.[9][14]
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear, structured tables.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 0.10 - 50.0 |
| Correlation Coefficient (R²) | ≥ 0.999[15] |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.15 |
| Accuracy (% Recovery) | 98.3 – 101.6%[15] |
| Intra-day Precision (RSD%) | ≤ 2.5%[15] |
| Inter-day Precision (RSD%) | ≤ 3.0% |
Table 2: Quantification of this compound in Plant Extracts
| Sample ID | Plant Source | This compound Concentration (mg/g of dry weight) | RSD (%) (n=3) |
| EXT-001 | P. anisum | 0.85 | 2.1 |
| EXT-002 | F. vulgare | 0.52 | 2.8 |
| EXT-003 | I. verum | 0.21 | 3.5 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the logical relationships within the method validation process.
Caption: Experimental workflow for this compound quantification.
Caption: Logical components of the GC-MS method validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill. Fruits Obtained from Different Geographical Regions Using GC-MS Approach | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. jchpe.ut.ac.ir [jchpe.ut.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the implementation of ultrasound technology for the extraction of essential oils from terrestrial plant materials: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Anethole [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of cis-Anethole in Pharmaceutical Formulations
Introduction
Anethole, a widely used flavoring agent and active pharmaceutical ingredient (API) in various pharmaceutical formulations, exists as two geometric isomers: trans-anethole and cis-anethole. While trans-anethole is responsible for the characteristic anise flavor and possesses therapeutic properties, the cis-isomer is known to be significantly more toxic.[1][2] Regulatory guidelines often necessitate the strict control and quantification of this compound as an impurity in anethole-containing drug products to ensure patient safety. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound in various pharmaceutical formulations, including oral solutions, lozenges, and topical creams.
The developed method is demonstrated to be specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing of pharmaceutical products containing anethole.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated stability-indicating HPLC method was developed for the simultaneous determination of trans-anethole and the quantification of this compound.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 259 nm |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of trans-anethole and 10 mg of this compound reference standards and dissolve in 100 mL and 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL for this compound and 10 µg/mL to 100 µg/mL for trans-anethole.
Sample Preparation Protocols
The following are detailed protocols for the extraction of anethole isomers from various pharmaceutical formulations.
3.1 Oral Solution (e.g., Antiseptic Mouthwash)
-
Accurately transfer 5.0 mL of the oral solution into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 50 mL with methanol.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
3.2 Lozenges
-
Weigh and finely crush five lozenges to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to the average lozenge weight and transfer it to a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 30 minutes with intermittent shaking to dissolve the anethole.
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.
3.3 Topical Cream
-
Accurately weigh approximately 1.0 g of the topical cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Sonicate the mixture in a heated water bath at 50°C for 20 minutes to facilitate extraction.
-
Centrifuge the mixture at 5000 rpm for 15 minutes to separate the excipients.
-
Carefully transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction of the residue with another 15 mL of methanol and add the supernatant to the same volumetric flask.
-
Allow the combined extracts to cool to room temperature and make up the volume to 25 mL with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | This compound: 0.1 - 10 (r² > 0.999) trans-Anethole: 10 - 100 (r² > 0.999) |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day: < 1.5% Inter-day: < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Specificity | No interference from placebo or degradation products |
| Robustness | The method was found to be robust for minor changes in flow rate, mobile phase composition, and column temperature. |
Quantitative Data
The validated method was applied to determine the content of this compound in three different batches of commercially available anethole-containing pharmaceutical products.
Table 3: Quantitative Analysis of this compound in Pharmaceutical Formulations
| Formulation Type | Batch No. | trans-Anethole (mg/unit dose) | This compound (µ g/unit dose) | This compound (% of trans-Anethole) |
| Oral Solution | OS-001 | 5.2 | 15.6 | 0.30% |
| OS-002 | 5.1 | 12.8 | 0.25% | |
| OS-003 | 5.3 | 18.0 | 0.34% | |
| Lozenges | LOZ-001 | 2.0 | 8.2 | 0.41% |
| LOZ-002 | 2.1 | 7.6 | 0.36% | |
| LOZ-003 | 2.0 | 9.0 | 0.45% | |
| Topical Cream | TC-001 | 10.5 | 31.5 | 0.30% |
| TC-002 | 10.2 | 25.5 | 0.25% | |
| TC-003 | 10.6 | 37.1 | 0.35% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Relationship between formulation type and sample preparation.
Conclusion
The described RP-HPLC method provides a reliable and robust solution for the quantitative analysis of this compound in diverse pharmaceutical formulations. The method is sensitive enough to detect and quantify the toxic isomer at levels well below the typical specification limits. The detailed sample preparation protocols ensure accurate and reproducible results for different matrices. This application note serves as a valuable resource for quality control laboratories in the pharmaceutical industry to ensure the safety and quality of anethole-containing products.
References
Application Notes and Protocols: cis-Anethole as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of cis-anethole as a precursor in various organic transformations. While the trans-isomer of anethole is more common and widely used, the unique stereochemistry of this compound offers distinct advantages and reactivity in specific synthetic contexts. This document details protocols for its isomerization, polymerization, and stereoselective reactions, supported by quantitative data and reaction pathway visualizations.
Isomerization of this compound to trans-Anethole
The conversion of this compound to the more stable and commercially valuable trans-anethole is a significant industrial process. The trans isomer is preferred for its pleasant taste and lower toxicity[1]. A highly efficient method for this isomerization involves the use of a rhodium-containing catalyst in an alcoholic medium[1].
Experimental Protocol: Rhodium-Catalyzed Isomerization [1]
-
Reaction Setup: In a suitable pressure reactor (e.g., a stirred or mixing autoclave), combine a mixture of cis- and trans-anethole, absolute ethanol, and a rhodium-containing catalyst such as rhodium chloride.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 25°C to 200°C. The pressure can be maintained between atmospheric and 100 atmospheres. For reactions at atmospheric pressure, a flask equipped with a heating mantle and a reflux condenser can be used. The preferred reaction temperature is often the reflux temperature of the alcoholic solvent.
-
Reaction Monitoring: The progress of the isomerization can be monitored by taking aliquots from the reaction mixture and analyzing them using gas chromatography (GC) to determine the ratio of cis- to trans-anethole.
-
Work-up and Isolation: Upon completion of the reaction, the catalyst can be removed by filtration. The solvent is then removed under reduced pressure. The resulting crude trans-anethole can be purified by fractional distillation to remove any remaining cis-isomer and other impurities.
Quantitative Data: Isomerization of this compound
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Initial cis:trans Ratio | Final cis:trans Ratio | Reaction Time (h) | Reference |
| Rhodium Chloride | Absolute Ethanol | Reflux | Atmospheric | 62.5 : 37.5 | <1 : >99 | Not specified | [1] |
| Dicobalt Octacarbonyl | Absolute Ethanol | 55-60 | Atmospheric | 62.5 : 37.5 | 55 : 45 | 16 | [1] |
| Triiron Dodecacarbonyl | n-Heptane | 100 | Atmospheric | 37.7 : 62.3 | 32.6 : 67.4 | 26 | [1] |
Logical Relationship: Isomerization Process
Caption: Workflow for the isomerization of this compound.
Cationic Polymerization of this compound
This compound exhibits higher reactivity in cationic polymerization compared to its trans-isomer, making it an interesting monomer for the synthesis of specific polymers[2]. However, the resulting polymer is generally less stereoregular[2].
Experimental Protocol: Cationic Polymerization
-
Monomer and Initiator Preparation: Prepare a solution of this compound in a dry solvent such as toluene or ethylene dichloride. The initiator, for instance, stannic chloride (SnCl₄) or a protic acid like trifluoromethanesulfonic acid (HNTf₂), should be prepared as a separate solution in the same solvent.
-
Polymerization: Cool the monomer solution to the desired temperature (e.g., 0°C or lower) under an inert atmosphere (e.g., nitrogen or argon). Add the initiator solution dropwise to the stirred monomer solution.
-
Reaction Monitoring: The polymerization progress can be monitored by techniques such as gravimetry (by precipitating the polymer from an aliquot of the reaction mixture) or by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
Termination and Isolation: Terminate the polymerization by adding a quenching agent, such as a methanol solution of sodium methoxide. The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Quantitative Data: Reactivity in Cationic Copolymerization
| Monomer | Relative Reactivity | Polymer Stereoregularity | Reference |
| This compound | 1.5 - 2.0 | Low | [2] |
| trans-Anethole | 1.0 | High | [2] |
Signaling Pathway: Cationic Polymerization Mechanism
Caption: Cationic polymerization of this compound.
Stereoselective Reactions of this compound
The defined geometry of the double bond in this compound allows for stereoselective transformations, yielding products with specific stereochemistry that are distinct from those obtained from trans-anethole.
The Upjohn dihydroxylation of this compound provides access to syn-diols with high diastereoselectivity.
Experimental Protocol: Upjohn Dihydroxylation
-
Reaction Setup: Dissolve this compound in a mixture of acetone and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: Quench the reaction by adding a reducing agent like sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diol can be purified by column chromatography.
Quantitative Data: Diastereoselective Dihydroxylation
| Substrate | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | syn-1-(4-methoxyphenyl)propane-1,2-diol | >95:5 | High | [3] |
| trans-Anethole | anti-1-(4-methoxyphenyl)propane-1,2-diol | >95:5 | High | [3] |
The epoxidation of this compound is a stereospecific reaction that yields this compound oxide. This reaction retains the geometry of the starting alkene[4].
Experimental Protocol: Epoxidation with in situ Generated Dimethyldioxirane [4]
-
Reagent Preparation: Prepare a solution of this compound in a 1:1 mixture of acetone and acetonitrile. In a separate flask, prepare a solution of Oxone in water.
-
Reaction Setup: To the solution of this compound, add a saturated aqueous solution of sodium bicarbonate and cool the mixture in an ice-water bath.
-
Epoxidation: Slowly add the Oxone solution to the chilled and stirred anethole solution. Maintain the reaction at 0°C for several hours.
-
Work-up and Isolation: After the reaction is complete, add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the crude this compound oxide. Purification can be achieved by column chromatography.
Reaction Scheme: Stereoselective Reactions
Caption: Stereoselective reactions of this compound.
Photochemical [2+2] Cycloaddition
This compound can undergo photochemical [2+2] cycloaddition reactions to form cyclobutane derivatives. The stereochemistry of the resulting cyclobutane ring is dependent on the geometry of the starting alkene.
Experimental Protocol: Photochemical Dimerization
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., acetonitrile or toluene) in a quartz reaction vessel. If required, a photosensitizer can be added.
-
Irradiation: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Irradiate the solution with a UV lamp (e.g., at 313 nm) while maintaining a constant temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or NMR spectroscopy to observe the formation of cyclobutane dimers.
-
Isolation and Characterization: Once the desired conversion is reached, remove the solvent under reduced pressure. The resulting mixture of cyclobutane isomers can be separated and purified by column chromatography or preparative HPLC. The stereochemistry of the products should be determined by detailed NMR analysis.
Logical Relationship: Photochemical Cycloaddition Workflow
Caption: Workflow for [2+2] photocycloaddition.
Ozonolysis of this compound
Ozonolysis of this compound cleaves the double bond to yield anisaldehyde and acetaldehyde, the same products as from the trans-isomer. The reaction proceeds through a cis-molozonide intermediate.
Experimental Protocol: Ozonolysis with Reductive Work-up
-
Ozonolysis: Dissolve this compound in a non-participating solvent (e.g., dichloromethane or methanol) and cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purging: Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and acetic acid, to the cold solution. Allow the mixture to warm to room temperature and stir for several hours.
-
Isolation: After the reaction is complete, the solvent can be removed under reduced pressure. The products, anisaldehyde and acetaldehyde, can be isolated and purified by distillation or chromatography.
Reaction Scheme: Ozonolysis of this compound
Caption: Ozonolysis of this compound.
References
Application Notes and Protocols for In Vitro Determination of the Biological Activity of cis-Anethole
Introduction
cis-Anethole is a phenylpropene, an organic compound that is a fragrance and flavoring agent. It is a component of various essential oils, notably from anise and fennel. While its isomer, trans-anethole, is more abundant and has been more extensively studied, this compound also exhibits a range of biological activities. These application notes provide detailed protocols for in vitro assays to characterize the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of this compound, which are crucial for researchers in drug discovery and development.
Antioxidant Activity
Application Note: The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate the free radical scavenging capacity of a compound. In these assays, the antioxidant reduces the stable radical (DPPH• or ABTS•+), causing a color change that is proportional to the antioxidant activity. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals.
Quantitative Data: Antioxidant Activity of Anethole-Rich Essential Oil
| Assay | IC50 Value (mg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| DPPH | 34.29 ± 0.77 | Trolox | 4.89 ± 0.26 |
| ABTS | 31.71 ± 0.19 | Trolox | 5.6 ± 0.12 |
Experimental Protocols
a) DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a series of dilutions of this compound in methanol.
-
Prepare a standard antioxidant solution, such as ascorbic acid or Trolox, in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound, standard, or methanol (as a blank).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample or standard.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.
-
b) ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of this compound, standard, or solvent blank.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Anti-inflammatory Activity
Application Note: Chronic inflammation is a key factor in many diseases. A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). NO is a key inflammatory mediator, and its overproduction is associated with inflammation. The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
-
Nitrite Quantification (Griess Test):
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Signaling Pathway: Anethole's Inhibition of the NF-κB Pathway
Anethole has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[1]
References
Application Notes and Protocols for the Use of cis-Anethole as a Flavoring Agent in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole is an organic compound widely used as a flavoring substance, known for its characteristic anise or licorice-like flavor. It exists as two geometric isomers: trans-anethole and cis-anethole. While trans-anethole is the more abundant and commercially preferred isomer due to its pleasant, sweet flavor profile, this compound is known to possess an unpleasant scent and flavor and is considered more toxic.[1][2] In food science research, the study of this compound is crucial for understanding off-flavor development, ensuring food safety, and characterizing the complete flavor profile of essential oils and food products containing anethole.
These application notes provide detailed protocols for the quantitative analysis and sensory evaluation of this compound, as well as an overview of its stability and potential taste receptor interactions.
Data Presentation
Table 1: Physicochemical Properties of Anethole Isomers
| Property | This compound | trans-Anethole |
| Synonyms | (Z)-Anethole, (Z)-1-Methoxy-4-(1-propenyl)benzene | (E)-Anethole, (E)-1-Methoxy-4-(1-propenyl)benzene |
| CAS Number | 25679-28-1 | 4180-23-8 |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol |
| Appearance | Liquid | White crystals or liquid |
| Flavor Profile | Unpleasant, sharp | Sweet, anise, licorice |
| Toxicity | Higher toxicity | Lower toxicity |
Table 2: Quantitative Analysis of Anethole Isomers in Essential Oils (% Composition)
| Essential Oil | Extraction Method | This compound (%) | trans-Anethole (%) | Reference |
| Anise (Pimpinella anisum) | Hydrodistillation | Not specified | 80 - 99 | [3] |
| Star Anise (Illicium verum) | Solvent Extraction | Present | Major component | [4] |
| Fennel (Foeniculum vulgare) | Hydrodistillation | Not specified | 30 - 90 | [3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Food Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the separation and quantification of cis- and trans-anethole isomers in essential oils and food products.
1. Sample Preparation:
-
Essential Oils: Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as hexane or ethanol.
-
Liquid Food Matrices (e.g., beverages): Perform a liquid-liquid extraction.
-
To 10 mL of the beverage, add 5 mL of hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the upper hexane layer containing the extracted flavor compounds.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Solid Food Matrices (e.g., baked goods): Use headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
Weigh 1-5 g of the homogenized sample into a headspace vial.
-
Add a saturated NaCl solution to enhance analyte release.
-
Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the heated sample.
-
Desorb the fiber in the GC injector.
-
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Column: HP-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5][6]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 3 minutes.
-
Ramp to 300 °C at a rate of 5 °C/min.
-
Hold at 300 °C for 5 minutes.[4]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
MSD Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-550.
3. Quantification:
-
Prepare a calibration curve using certified standards of this compound and trans-anethole of known concentrations.
-
Identify the isomers based on their retention times and mass spectra.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
References
- 1. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4038325A - Isomerization of this compound to trans-anethole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill. Fruits Obtained from Different Geographical Regions Using GC-MS Approach | Semantic Scholar [semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Investigating the Antimicrobial and Antifungal Properties of cis-Anethole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the antimicrobial and antifungal properties of cis-anethole. While research has more extensively covered its isomer, trans-anethole, due to its natural abundance, this document focuses on the available data for this compound and provides detailed protocols for its evaluation.
Introduction
Anethole is a phenylpropene, an organic compound that is a component of some essential oils, most notably anise and fennel. It exists as two isomers, cis (Z) and trans (E). trans-Anethole is the more abundant and studied isomer. However, this compound is also of interest due to its potential biological activities. The antimicrobial and antifungal potential of anethole has been recognized, with studies suggesting various mechanisms of action, including disruption of microbial cell membranes and inhibition of key cellular processes. These properties position this compound as a compound of interest for further investigation in the development of new antimicrobial and antifungal agents.
Data Presentation: Antimicrobial and Antifungal Activity
Quantitative data on the antimicrobial and antifungal activity of this compound is limited in publicly available literature. The majority of studies have focused on trans-anethole or essential oils where trans-anethole is the primary constituent. The following tables summarize the available minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) data for anethole (isomer not always specified) and trans-anethole to provide a comparative context.
Table 1: Antibacterial Activity of Anethole
| Bacterium | Anethole Isomer | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 31.2 | - | [1] |
| Bacillus cereus | Not Specified | 31.2 | - | [1] |
| Escherichia coli | Not Specified | 31.2 | - | [1] |
| Proteus mirabilis | Not Specified | 62.5 | - | [1] |
| Klebsiella pneumoniae | Not Specified | 62.5 | - | [1] |
| Pseudomonas aeruginosa | Not Specified | >500 | - | [1] |
| Enterococcus faecalis | trans-Anethole | 500 - 1000 | 500 - 1000 | [2] |
Table 2: Antifungal Activity of Anethole
| Fungus | Anethole Isomer | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | Not Specified | 500 | - | [1] |
| Saccharomyces cerevisiae | Not Specified | - | 200 | [3] |
Note: The absence of extensive data specifically for this compound highlights a significant research gap and an opportunity for further investigation.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antifungal properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate sterile broth to achieve a range of decreasing concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). If a solvent is used, include a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent that kills the microorganism.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette and tips or inoculating loop
-
Incubator
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature and duration for the microorganism.
-
Reading the MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.
Agar Disc Diffusion Method
This method is used to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound
-
Sterile paper discs (6 mm diameter)
-
Sterile agar plates with the appropriate medium
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Solvent for this compound
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab to create a lawn.
-
Preparation of Discs: Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plate.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a known antibiotic/antifungal as a positive control.
-
Incubation: Incubate the plates at the appropriate temperature and duration.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Experimental Workflow: Agar Disc Diffusion
Caption: Workflow for the agar disc diffusion susceptibility test.
Proposed Mechanism of Action of Anethole
Caption: Proposed mechanisms of antimicrobial action for anethole.
Conclusion
The investigation into the antimicrobial and antifungal properties of this compound is an emerging area of research with significant potential. The protocols outlined in this document provide a robust framework for the systematic evaluation of its efficacy against a broad spectrum of microorganisms. The limited availability of quantitative data for this compound underscores the need for further studies to elucidate its full potential as a novel antimicrobial or antifungal agent. Future research should focus on determining the MIC and MBC/MFC values against a wider range of clinically relevant pathogens and further exploring its mechanisms of action.
References
Application Notes and Protocols for the Development of Drug Delivery Systems for cis-Anethole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole, a phenylpropanoid organic compound, is a major flavor and aroma constituent of essential oils from plants such as anise and fennel. It exists as two geometric isomers: trans-anethole and cis-anethole. While trans-anethole is more abundant and has been the subject of numerous studies for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer effects, this compound is known to be less stable and possesses higher toxicity.[1][2][3] The low aqueous solubility of both isomers presents a significant challenge for their clinical application, necessitating the development of advanced drug delivery systems to enhance bioavailability and control release.[4][5]
This document provides detailed application notes and protocols for the development of liposomal and solid lipid nanoparticle (SLN) formulations for this compound. Given the limited specific research on the cis-isomer, the following protocols are based on established methods for trans-anethole and have been adapted to account for the specific physicochemical properties of this compound.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for formulation design.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [6] |
| Molecular Weight | 148.20 g/mol | [6] |
| Appearance | Colorless to light-yellow liquid/solid | [7] |
| Melting Point | 20-21 °C | [7] |
| Boiling Point | 234-237 °C | [7] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and oils. | [1][7] |
| Stability | Less stable than the trans-isomer; sensitive to light and heat.[2][8] | [2][8] |
Signaling Pathways Modulated by Anethole
Anethole has been shown to exert its anticancer effects by modulating several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.[8]
Experimental Workflow for Formulation Development
The development and evaluation of this compound drug delivery systems follow a logical progression from formulation to in vitro testing.
Data Presentation: Anethole Nanoformulations
The following table summarizes quantitative data from studies on anethole-loaded nanoparticles. Note that most available data is for trans-anethole, which serves as a crucial reference for developing this compound formulations.
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | Anethole, Chitosan | 126.4 | -35.34 | Not Reported | [3] |
| BSA Nanoparticles | Anethole, Bovine Serum Albumin, Chitosan, Folic Acid | 252 | +27.14 | ~88 | [8] |
| Solid Lipid Microparticles | trans-anethole, Glyceryl monostearate, Polysorbate 80 | 1200-1400 | Not Reported | ~90 | [9] |
| Liposomes | trans-anethole, Phospholipids, Cyclodextrin | ~150-200 | -20 to -30 | >90 (with cyclodextrin) | [10] |
Experimental Protocols
Note: this compound is sensitive to light and heat. All procedures should be performed with protection from light and at controlled temperatures where possible.
Protocol 1: Preparation of this compound Loaded Liposomes by Thin Film Hydration
This method is suitable for encapsulating lipophilic drugs like this compound.
Materials:
-
This compound
-
Phosphatidylcholine (PC) (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of phosphatidylcholine and cholesterol (e.g., 7:3) and a predetermined amount of this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 30-40°C) until a thin, dry lipid film forms on the flask wall.
-
Continue to keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask.
-
Gently rotate the flask (without vacuum) above the lipid phase transition temperature for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes. The temperature should be kept low using a water bath.
-
For further size reduction and sterilization, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) or filtered through a 0.22 µm syringe filter.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation (e.g., 15,000 rpm for 30 min at 4°C).
-
Discard the supernatant and resuspend the liposomal pellet in fresh PBS.
-
-
Storage:
-
Store the final liposomal suspension at 4°C in a light-protected container.
-
Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method is widely used for producing SLNs and is suitable for heat-stable lipophilic compounds. Caution should be exercised with this compound's stability at elevated temperatures.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
High-shear homogenizer or ultrasonicator
-
Magnetic stirrer with heating
Procedure:
-
Phase Preparation:
-
Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.[11]
-
Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and mix using a magnetic stirrer for a few minutes.
-
Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a hot oil-in-water pre-emulsion.[9]
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-power ultrasonication for a defined period (e.g., 5-15 minutes) to further reduce the droplet size.[11]
-
Cool down the resulting hot nanoemulsion in an ice bath under gentle stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification and Storage:
-
The SLN dispersion can be used directly or purified by centrifugation to remove any excess surfactant or unencapsulated drug.
-
Store the SLN dispersion at 4°C, protected from light.
-
Protocol 3: Characterization of this compound Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles.
-
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform at least three measurements and report the average value.
-
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the particle surface, which indicates the stability of the colloidal dispersion.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity.
-
Load the sample into a specific zeta potential cell.
-
Measure the electrophoretic mobility using a DLS instrument, which then calculates the zeta potential.
-
Perform at least three measurements and report the average value.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: This involves separating the encapsulated drug from the free drug and quantifying both.
-
Procedure:
-
Separate the unencapsulated this compound from the nanoparticles using centrifugation or centrifugal filter units.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method such as HPLC-UV at λmax ≈ 262 nm.[12]
-
To determine the total amount of this compound, disrupt the nanoparticles (e.g., by adding a suitable solvent like methanol) and measure the drug concentration.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Protocol 4: In Vitro Cytotoxicity Assessment by MTS Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A-549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound loaded nanoparticles, empty nanoparticles (placebo), and free this compound solution.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the free this compound solution, this compound loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Include wells with untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After incubation, add 20 µL of the MTS reagent to each well.[13]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the cell viability against the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.mu-varna.bg [journals.mu-varna.bg]
- 5. Anethole - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H12O | CID 1549040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-Anethol | 104-46-1 [chemicalbook.com]
- 8. lacris.ulapland.fi [lacris.ulapland.fi]
- 9. Development and characterization of trans-anethole-containing solid lipid microparticles: antiinflammatory and gastroprotective effects in experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Cytotoxicity of Nanoparticles in Mammalian Germline Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Insecticidal Effects of cis-Anethole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole, a phenylpropanoid, is a well-documented botanical compound with significant insecticidal properties. It exists as two geometric isomers, cis- and trans-anethole. While trans-anethole is the more abundant and widely studied isomer, there is growing interest in the specific biological activities of cis-anethole.[1] These application notes provide detailed protocols for the systematic evaluation of this compound's insecticidal efficacy, including its contact and fumigant toxicity, as well as its repellent effects. The described methodologies are foundational for screening novel insecticide candidates and for elucidating their mechanisms of action.
Note: The majority of published research has focused on trans-anethole. The protocols provided herein are fully applicable for the evaluation of this compound, and comparative studies between the two isomers are highly encouraged.
Mechanism of Action: An Overview
The insecticidal action of anethole is multifaceted, with evidence pointing towards neurotoxic effects. One of the primary proposed mechanisms is the disruption of neurotransmission. Anethole has been shown to interact with insect octopamine receptors.[2][3] Octopamine is a key neurohormone, neurotransmitter, and neuromodulator in invertebrates, playing a role in various physiological processes. By acting on these receptors, anethole can interfere with critical signaling pathways, leading to paralysis and death. Additionally, some studies suggest that anethole may inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine, leading to hyperexcitation of the nervous system.[4]
Potential Signaling Pathway of Anethole in Insects
Caption: Putative signaling pathway of this compound via the octopamine receptor in insects.
Quantitative Efficacy Data (trans-Anethole)
The following tables summarize reported efficacy data for trans-anethole against various insect species. This data can serve as a benchmark for studies on this compound.
Table 1: Fumigant and Contact Toxicity of trans-Anethole
| Insect Species | Life Stage | Assay Type | LC50 / LD50 | Exposure Time | Reference |
| Dermestes maculatus | Larvae | Fumigant | 1.00 /cm³ | 72 h | [5] |
| Dermestes maculatus | Adults | Fumigant | 6.51 /cm³ | 72 h | [5] |
| Sitophilus oryzae | Adults | Fumigant | 1.414 ml/L | 24 h | [6] |
| Rhyzopertha dominica | Adults | Fumigant | 1.272 ml/L | 24 h | [6] |
| Hyphantria cunea | 4th Instar Larvae | Oral | 1.41 µL/mL | - | [6] |
| Tribolium castaneum | Adults | Contact | 60% mortality at 8 µL | 72 h | [7][8] |
LC50 (Lethal Concentration 50): The concentration of a substance that kills 50% of a test population.[9] LD50 (Lethal Dose 50): The dose of a substance that kills 50% of a test population.[9]
Table 2: Repellent Activity of trans-Anethole
| Insect Species | Assay Type | Concentration | Repellency (%) | Reference |
| Sitophilus granarius | Area Preference | 8 µL | 97.5% | [7] |
| Sitophilus oryzae | Area Preference | 8 µL | 95.0% | [7] |
| Tribolium confusum | Area Preference | 8 µL | 95.0% | [7] |
| Tribolium castaneum | Area Preference | 8 µL | 100% | [7] |
Experimental Protocols
The following are detailed protocols for assessing the insecticidal properties of this compound.
Experimental Workflow Overview
Caption: General workflow for evaluating the insecticidal effects of this compound.
Protocol 1: Contact Toxicity Bioassay (Filter Paper Method)
This method assesses the toxicity of this compound when insects come into direct contact with a treated surface.
Materials:
-
This compound (analytical grade)
-
Acetone or ethanol (solvent)
-
Whatman No. 1 filter paper
-
Glass Petri dishes (9 cm diameter)
-
Micropipette
-
Test insects (e.g., 20-30 adult beetles or flies per replicate)
-
Ventilated holding containers with food and water
-
Incubator or environmental chamber (e.g., 27±2°C, 65±5% RH, 12:12 L:D photoperiod)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 10% w/v). Perform serial dilutions to obtain at least five concentrations for testing. A solvent-only control is mandatory.[10]
-
Treatment of Filter Paper: Cut filter paper to fit the bottom of the Petri dishes. Apply 1 mL of each this compound dilution (and the solvent control) evenly onto a filter paper disc.[11] Allow the solvent to evaporate completely in a fume hood (approximately 10-15 minutes).
-
Insect Exposure: Once the filter papers are dry, place them into the Petri dishes. Introduce a known number of test insects (e.g., 20 adults) into each dish and secure the lid.
-
Incubation: Place the Petri dishes in an incubator under controlled environmental conditions.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to move when prodded gently with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%. Calculate LC50 values and their 95% confidence intervals using probit analysis.[12]
Protocol 2: Fumigant Toxicity Bioassay
This assay evaluates the toxicity of this compound in its vapor phase, which is crucial for volatile compounds.
Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Glass jars or flasks with airtight lids (e.g., 250 mL)
-
Filter paper strips (e.g., 2x2 cm)
-
Micropipette
-
Small cages or vials made of mesh to hold the insects
-
Test insects (e.g., 20-30 adults per replicate)
Procedure:
-
Solution Preparation: Prepare a range of concentrations of this compound in a volatile solvent.
-
Application: Using a micropipette, apply a specific volume (e.g., 10-50 µL) of a this compound solution onto a filter paper strip.[13]
-
Exposure Chamber Setup: Suspend the treated filter paper inside the glass jar using a wire or thread, ensuring it does not touch the sides of the container. Place the test insects inside the small mesh cage and then place the cage inside the jar.[13] This prevents direct contact with the chemical.
-
Sealing: Immediately seal the jar to create a closed environment. A solvent-only treated filter paper should be used for the control group.
-
Incubation: Maintain the sealed jars at a constant temperature (e.g., 27±2°C) for a fixed exposure period.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate LC50 values using probit analysis after correcting for control mortality with Abbott's formula.
Protocol 3: Repellent Activity Assay (Y-Tube Olfactometer)
This bioassay assesses the ability of this compound to repel insects by providing them a choice between treated and untreated air streams.
Materials:
-
Y-tube glass olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier and activated charcoal filter for cleaning the air
-
This compound
-
Solvent (e.g., paraffin oil or acetone)
-
Filter paper
-
Test insects (e.g., mosquitoes, flies)
Procedure:
-
Olfactometer Setup: Connect the Y-tube to a clean, humidified air source. The air should be split to flow equally through both arms of the olfactometer (e.g., at 1 L/min).[14][15]
-
Stimulus Preparation: Apply a solution of this compound in a low-volatility solvent to a piece of filter paper and place it in a chamber connected to the inlet of one arm (the "treatment arm"). Place a filter paper treated only with the solvent in the chamber of the other arm (the "control arm").[16]
-
Insect Acclimation: Place a single insect at the base of the Y-tube and allow it to acclimate for a short period (e.g., 1 minute).
-
Choice and Observation: Allow the insect to move freely within the olfactometer for a set period (e.g., 5-10 minutes). Record which arm the insect enters and how long it stays. An insect is considered to have made a choice if it moves a certain distance down one arm (e.g., past a 5 cm line).
-
Replication: Test a sufficient number of insects (e.g., 50-100), alternating the treatment and control arms between trials to avoid spatial bias.
-
Data Analysis: Calculate the percentage of insects choosing the control arm versus the treatment arm. A Repellency Index (RI) can be calculated as: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control arm and Nt is the number in the treatment arm. Statistical significance can be determined using a Chi-square test.
Conclusion
The protocols outlined provide a robust framework for investigating the insecticidal properties of this compound. Consistent application of these methods will yield reliable and comparable data, which is essential for the development of new, effective, and potentially more sustainable insect control agents. Given the limited data on this compound, research in this area is of significant scientific value.
References
- 1. idealpublication.in [idealpublication.in]
- 2. Molecular and pharmacological analysis of an octopamine receptor from American cockroach and fruit fly in response to plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. maxwellsci.com [maxwellsci.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Journal of Agricultural Sciences » Submission » Insecticidal Efficacy and Repellency of Trans-Anethole Against Four Stored-Product Insect Pests [dergipark.org.tr]
- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 10. entomoljournal.com [entomoljournal.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Fumigant Toxicity and Oviposition Deterrent Activity of Volatile Constituents from Asari Radix et Rhizoma against Phthorimaea operculella (Lepidoptera: Gelechiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. academic.oup.com [academic.oup.com]
- 16. orgprints.org [orgprints.org]
Troubleshooting & Optimization
Strategies to improve the yield and purity of cis-Anethole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of cis-anethole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing and purifying this compound?
A1: The main challenges in this compound synthesis revolve around controlling stereoselectivity and minimizing impurities. The trans-isomer of anethole is thermodynamically more stable and often the major product in many synthetic routes.[1][2] A significant challenge is the separation of cis- and trans-anethole due to their very similar boiling points, making standard fractional distillation difficult.[3] Furthermore, this compound is known to be more toxic than its trans counterpart, necessitating high purity for research and development applications.[2][4][5] The formation of dimers and other byproducts during synthesis can also complicate purification and reduce the overall yield.[6]
Q2: What are the common synthetic routes to produce anethole?
A2: Common synthetic strategies for anethole production include:
-
Dehydration of p-methoxyphenylpropanol: This method involves the dehydration of p-methoxyphenylpropanol using a dehydrating agent and a water-carrying agent at elevated temperatures (90-150 °C).[7][8]
-
Friedel-Crafts acylation followed by reduction and dehydration: This route starts with anisole and propionyl chloride, which undergo a Friedel-Crafts acylation. The resulting ketone is then reduced (e.g., with sodium borohydride) to an alcohol, which is subsequently dehydrated to form anethole.[9]
-
From anisole and propionaldehyde: Anisole can be condensed with propionaldehyde in the presence of an acid catalyst. The resulting intermediate is then heated to yield anethole.[10][11]
-
Isomerization of estragole: Estragole, a naturally occurring isomer of anethole, can be isomerized to anethole using various catalysts.[1][4]
Q3: How can I minimize the formation of the undesired trans-anethole isomer?
A3: While many syntheses favor the trans-isomer, certain strategies can be employed to influence the isomeric ratio. The choice of catalyst and reaction conditions in methods like the Wittig reaction can influence the stereochemical outcome.[12][13] For instance, unstabilized ylides in the Wittig reaction tend to favor the formation of Z (or cis) alkenes.[13] Careful selection of the base and solvent system is crucial in these reactions.
Q4: What are the most effective methods for purifying this compound and removing the trans-isomer?
A4: Due to the close boiling points of the isomers, purification can be challenging. Effective methods include:
-
Fractional Distillation under Vacuum: While difficult, careful fractional distillation under reduced pressure can enrich the desired isomer.[3][14]
-
Crystallization: Anethole can be purified by crystallization, sometimes from an aqueous emulsion.[15][16] This method can be effective in reducing both isomeric impurities and other contaminants like sulfur-containing compounds.[15] Repeated freezing and separation cycles can also be employed to increase purity.[17][18]
-
Chromatographic Methods: For laboratory-scale purifications, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide high-purity this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | Incomplete reaction, side reactions (e.g., dimerization), loss of product during workup and purification. | Optimize reaction time and temperature. Ensure purity of starting materials.[19] Use appropriate catalysts to minimize side reactions.[6] Refine purification techniques to minimize product loss.[20] |
| High percentage of trans-anethole | Thermodynamic control of the reaction favoring the more stable trans-isomer. Inappropriate choice of reagents for stereoselectivity. | For Wittig-type reactions, use non-stabilized ylides which favor Z-alkene formation.[13] Investigate kinetic control conditions (e.g., lower temperatures). |
| Presence of dimers in the final product | Acidic conditions or UV light exposure can induce dimerization of anethole.[6] | Avoid strongly acidic conditions where possible. Protect the reaction mixture and product from UV light.[6] Consider performing the reaction under an inert atmosphere. |
| Product contains sulfur impurities | Use of sulfur-containing reagents or contamination from starting materials (e.g., crude anethole from sulfate turpentine).[16] | Use high-purity starting materials. If sulfur contamination is unavoidable, purification by crystallization from an aqueous emulsion has been shown to be effective in reducing sulfur content.[15] |
| Difficulty in separating cis and trans isomers | Very similar boiling points of the isomers. | Employ high-efficiency fractional distillation columns under vacuum.[3] Utilize crystallization techniques, potentially with seeding, to selectively crystallize one isomer.[15][17] For small-scale, high-purity requirements, consider preparative chromatography. |
Experimental Protocols
1. Synthesis of Anethole via Dehydration of p-methoxyphenylpropanol
-
Materials: p-methoxyphenylpropanol, dehydrating agent (e.g., anhydrous sodium sulfate), water-carrying agent (e.g., toluene).[7]
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a Dean-Stark apparatus, combine the dehydrating agent and the water-carrying agent.
-
Slowly add p-methoxyphenylpropanol to the refluxing mixture over a period of 6-8 hours.
-
Maintain the reaction at a temperature between 100-150 °C for an additional 30 minutes to 2 hours, or until no more water is collected in the Dean-Stark trap.[7]
-
Cool the reaction mixture and proceed with standard workup procedures (e.g., washing, drying, and solvent removal).
-
Purify the crude anethole by vacuum distillation or crystallization.
-
2. Purification of Anethole by Crystallization from an Aqueous Emulsion
-
Materials: Crude anethole, water, emulsifying agent (optional).
-
Procedure:
-
Create an aqueous emulsion of the crude anethole. The concentration of anethole in the emulsion can be varied.[15]
-
Cool the emulsion to below the freezing point of anethole (the trans-isomer freezes around 21-22 °C). Cooling to approximately 0 °C can be effective.[15][17]
-
Agitate the mixture during cooling to promote the formation of small crystals.
-
Isolate the anethole crystals by filtration or centrifugation.
-
Wash the crystals with cold water to remove impurities.
-
Melt the purified crystals and separate any residual water. This process can significantly reduce both this compound and sulfur-containing impurities.[15]
-
Data Summary
| Synthesis/Purification Method | Starting Material | Key Reagents/Conditions | Yield | Purity | Reference |
| Friedel-Crafts Acylation Route | Anisole, Propionyl Chloride | AlCl₃, NaBH₄, p-toluenesulfonic acid, NaHSO₄ | 74.3% (overall) | >99.5% trans-anethole, <0.2% this compound | [9] |
| Isomerization of Estragole | Estragole | RuHClCO(PPh₃)₃ catalyst, Toluene | Quantitative conversion | 95% trans-anethole | [4] |
| Crystallization from Aqueous Emulsion | Crude Anethole (87% purity) | Water, Cooling to 0 °C | 78% recovery of trans-anethole | 99.6% anethole, 0.3% this compound | [15] |
| Isomerization of this compound | cis/trans-Anethole Mixture (25:75) | Rhodium trichloride, Ethanol, Reflux | - | 95% trans-anethole, 5% this compound | [3] |
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General synthetic pathways to anethole.
References
- 1. idealpublication.in [idealpublication.in]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. US4038325A - Isomerization of this compound to trans-anethole - Google Patents [patents.google.com]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. selleckchem.com [selleckchem.com]
- 6. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis method of anethole - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102992970A - Synthesis method of anethole - Google Patents [patents.google.com]
- 9. CN103058835A - Synthetic method of anethole - Google Patents [patents.google.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: ANETHOLE [orgspectroscopyint.blogspot.com]
- 11. US4026951A - Process for the production of anethole - Google Patents [patents.google.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. CN103755533A - Method for synthesizing anethole by taking estragole oil as raw material - Google Patents [patents.google.com]
- 15. US4902850A - Purification of anethole by crystallization - Google Patents [patents.google.com]
- 16. FR2635102A1 - ANETHOLE PURIFICATION PROCESS - Google Patents [patents.google.com]
- 17. CN1077217A - The method of purification of trans-anethole - Google Patents [patents.google.com]
- 18. CN102491884A - Isolation method for high purity anethole - Google Patents [patents.google.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. azom.com [azom.com]
Preventing isomerization of cis-Anethole to trans-Anethole during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the isomerization of cis-anethole to its more stable but toxic isomer, trans-anethole, during storage and experimental procedures. Adherence to these protocols is critical for ensuring the integrity of research and the safety of developed products.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a significant concern?
A1: this compound is a geometric isomer of anethole. Isomerization is the process where the cis form converts to the thermodynamically more stable trans form. This is a critical issue because this compound is known to be significantly more toxic than trans-anethole.[1][2] In research and drug development, unintended isomerization can lead to inaccurate experimental results, loss of desired biological activity, and potentially toxic formulations.
Q2: What are the primary factors that induce the isomerization of this compound?
A2: The primary drivers of this compound isomerization are exposure to:
-
Light: Particularly UV radiation, which can trigger photoisomerization.[1][2]
-
Heat: Elevated temperatures provide the activation energy for the conversion to the more stable trans isomer.[1][2]
-
Acids: Acidic conditions can catalyze the isomerization process.[1]
Q3: How can I prevent the isomerization of this compound during routine laboratory work?
A3: To minimize isomerization, it is crucial to control the environmental conditions. This includes working under dim light or using amber glassware, maintaining low temperatures (e.g., on ice), and using neutral, high-purity solvents. It is also advisable to freshly prepare solutions and use them promptly.
Q4: Are there any chemical stabilizers that can be added to prevent isomerization?
A4: Yes, antioxidants can be effective in preventing isomerization, which can be initiated by radical pathways. While specific studies on this compound are limited, related compounds have been successfully stabilized with antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E). These work by scavenging free radicals that can catalyze the isomerization process.
Q5: What are the optimal storage conditions for long-term stability of this compound?
A5: For long-term storage, this compound should be stored at low temperatures, ideally at or below -20°C, in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Appearance of a significant trans-anethole peak in a pure this compound standard during GC-MS or HPLC analysis. | 1. In-instrument Isomerization: High temperatures in the GC inlet or on the column. | 1. Optimize GC Method: Lower the injector port temperature. Use a faster oven ramp rate to minimize time at elevated temperatures. Consider using a cool on-column injection technique if available. |
| 2. Contaminated Solvents: Acidic impurities in solvents used for dilution. | 2. Use High-Purity Solvents: Employ fresh, high-purity, neutral solvents for all sample preparations. | |
| 3. Light Exposure: Degradation of the sample in the autosampler vial due to light exposure. | 3. Protect from Light: Use amber autosampler vials or cover clear vials with aluminum foil. | |
| Inconsistent quantification of this compound in replicate injections. | 1. Ongoing Isomerization: The sample is unstable under the current storage or handling conditions. | 1. Review Handling Procedures: Ensure the sample is kept cold and protected from light at all times before injection. Prepare samples immediately before analysis. |
| 2. Solvent Effects: The solvent used may be promoting isomerization. | 2. Solvent Selection: Test different neutral, aprotic solvents to see if stability improves. In some cases, the rate of isomerization increases with solvent polarity. | |
| This compound purity decreases over time in stored stock solutions. | 1. Improper Storage: Exposure to light, elevated temperatures, or oxygen. | 1. Adhere to Strict Storage Protocols: Store stock solutions at -20°C or below in amber vials with PTFE-lined caps, and purge the headspace with an inert gas before sealing. |
| 2. Lack of Stabilizer: The pure compound in solution is susceptible to degradation without a stabilizer. | 2. Add a Stabilizer: For long-term solution storage, consider adding a low concentration of BHT or α-tocopherol (e.g., 0.01-0.1%). |
Quantitative Data Summary
The rate of this compound isomerization is highly dependent on environmental conditions. The following tables summarize the impact of temperature and UV light on anethole stability.
Table 1: Effect of Temperature on trans-Anethole Degradation in Aniseed Spirits (5-hour exposure)
| Temperature (°C) | Anethole Degradation (%) |
| 40 | ~5% |
| 50 | ~10% |
| 60 | ~15% |
Data adapted from a study on aniseed spirits and may not be directly representative of pure this compound isomerization but indicates the trend of degradation with increasing temperature.[2]
Table 2: Effect of UV Light on trans-Anethole Degradation in Aniseed Spirits
| UV Wavelength (nm) | Anethole Reduction (%) |
| 254 | < 20% |
| 312 | ~30% |
This data illustrates the damaging effect of UV radiation on anethole stability.[2]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling and Storage of this compound
This protocol outlines the best practices for handling and storing pure this compound to maintain its isomeric integrity.
Materials:
-
Pure this compound
-
High-purity, neutral, and degassed solvents (e.g., acetonitrile, hexane)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Calibrated pipettes and syringes
Procedure:
-
Receiving and Initial Storage: Upon receipt, immediately store the sealed container of this compound at ≤ -20°C in a dark location.
-
Aliquoting for Use:
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Work under dim lighting conditions.
-
In a fume hood, carefully weigh the desired amount of this compound into a pre-weighed amber vial.
-
If preparing a stock solution, add the appropriate volume of a high-purity, neutral solvent.
-
Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.
-
Immediately seal the vial with a PTFE-lined cap.
-
-
Short-Term Storage (Working Solutions): Store working solutions at 2-8°C in the dark for no longer than 24 hours. For extended use during the day, keep the solution on ice.
-
Long-Term Storage (Stock Solutions): Store stock solutions at ≤ -20°C. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: Stabilization of this compound Solutions with BHT
This protocol describes the addition of Butylated Hydroxytoluene (BHT) as a stabilizer to this compound solutions.
Materials:
-
This compound
-
BHT (Butylated Hydroxytoluene)
-
High-purity, neutral solvent
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Prepare a BHT Stock Solution: Prepare a 1% (w/v) stock solution of BHT in the chosen high-purity solvent.
-
Prepare this compound Solution: Prepare the desired concentration of this compound in the same solvent.
-
Add Stabilizer: To the this compound solution, add the BHT stock solution to achieve a final BHT concentration between 0.01% and 0.1% (w/v).
-
Mix and Store: Gently mix the solution to ensure homogeneity. Store the stabilized solution according to the long-term storage protocol described above.
Protocol 3: Quantification of cis- and trans-Anethole Ratio by HPLC
This protocol provides a general method for the analysis of cis- and trans-anethole isomers using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 37°C
-
Detection Wavelength: 257 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual standards of this compound and trans-anethole, as well as a mixed standard, in the mobile phase.
-
Sample Preparation: Dilute the sample containing anethole in the mobile phase to a concentration within the linear range of the instrument.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for cis- and trans-anethole based on the retention times of the standards. Calculate the concentration and ratio of each isomer based on the peak areas.
Visualizations
Caption: Factors driving the isomerization of this compound to trans-anethole.
Caption: A logical workflow for troubleshooting unexpected trans-anethole peaks.
References
Technical Support Center: Optimization of Hydrodistillation for Anethole Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data for the optimization of anethole extraction via hydrodistillation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my essential oil yield lower than expected?
A: Low yield can be attributed to several factors:
-
Improper Particle Size: The surface area of the plant material is critical. For star anise, grinding the fruit to a particle size of less than 425 μm has been shown to be ideal for improving yield.[1][2][3] For whole or coarsely ground materials, water and steam cannot efficiently penetrate the plant matrix to liberate the essential oil.
-
Insufficient Extraction Time: The extraction of essential oils is a time-dependent process. However, an optimal time must be determined, as excessively long durations do not always lead to higher yields and can promote degradation.[1] For some materials, peak yield is achieved after many hours; for example, ground star anise showed the highest yield at 20 hours of hydrodistillation.[4]
-
Suboptimal Plant Material-to-Water Ratio: The ratio of plant material to water in the distillation flask is a significant parameter.[2] An insufficient amount of water can lead to charring of the plant material, while an excessive amount may require more energy and time to boil, potentially altering the extraction kinetics. An 8% mass of dried, crushed star anise in 200 mL of water was identified as ideal in one study for high-purity anethole.[2][5]
-
Plant Material Quality: The concentration of anethole can vary significantly based on the plant's geographic origin, growing conditions, harvesting time, and drying methods.[6][7]
Q2: The purity of my trans-anethole is low, or I am detecting degradation products. What is the cause?
A: Low purity is often a result of the extraction conditions or post-extraction handling:
-
Excessive Extraction Time: While longer distillation times can sometimes increase overall oil yield, they can also lead to the degradation of thermolabile compounds like trans-anethole.[1] Studies have shown that the highest purity of trans-anethole (96.6%) from star anise was achieved with a shorter extraction time of 1 hour.[1][2][8] Longer durations may increase the extraction of other, less volatile compounds or cause thermal degradation of anethole into byproducts like p-anisaldehyde.[9]
-
High Temperature: Trans-anethole can degrade when exposed to high temperatures for prolonged periods.[10] Hydrodistillation operates at the boiling point of water, but localized overheating or extended exposure can be detrimental.
-
Improper Storage: Exposure to light and heat after extraction can cause trans-anethole to decay.[10] Extracted essential oils should be stored in sealed, opaque vials in a cool environment.[11]
Q3: Does a finer grind of the plant material always lead to better results?
A: Not necessarily. While reducing particle size generally increases the surface area for extraction, an excessively fine powder can cause problems. It may lead to clumping in the distillation flask, obstructing steam flow and resulting in an inefficient extraction. For fennel seeds, an optimal particle size range was found to be between 315 and 500 µm; smaller or larger fractions resulted in decreased concentrations of key volatiles.[6] The ideal granulometry depends on the specific plant material and should be optimized.[1]
Q4: Which extraction method yields the highest quality and quantity of anethole?
A: The optimal method depends on the desired outcome (yield vs. purity) and available equipment.
-
Hydrodistillation (HD): A common, cost-effective method that is a good balance for yield and purity.[8][9]
-
Steam Distillation (SD): Often considered more selective than Soxhlet extraction, yielding a purer product, though sometimes with a lower overall yield compared to other methods.[9][12]
-
Superheated Steam Distillation (SHSD): This technique has been shown to produce a higher essential oil yield (5.24%) and a greater concentration of trans-anethole from fennel seeds compared to traditional hydrodistillation (2.47% yield) and steam distillation (3.47% yield).[13][14]
-
Microwave-Assisted Extraction (MAE): For star anise, MAE yielded the highest anethole content (93.78%) compared to hydrodistillation and solvent extraction in one study.[11][15]
Q5: How do I remove residual water from my extracted essential oil?
A: After separating the oil and water layers post-condensation, the oil can be dried by adding a small amount of anhydrous sodium sulfate (Na₂SO₄).[1] Swirl the mixture gently and allow it to stand. The sodium sulfate will absorb the residual water. The dried oil can then be decanted or pipetted into a clean storage vial.
Quantitative Data on Extraction Parameters
Table 1: Optimization of Hydrodistillation Parameters for Star Anise (Illicium verum) Essential Oil.
| Parameter | Condition 1 (High Purity) | Condition 2 (High Yield) | Source |
| Granulometry | < 425 µm | < 425 µm | [1][2] |
| Plant Mass Ratio | 8% (w/v) | 16% (w/v) | [1][8] |
| Extraction Time | 1 hour | 3 hours | [1][8] |
| Water Volume | 200 mL | Not specified | [2] |
| Result: Oil Yield | 10.2% (on dry basis) | Higher than Condition 1 | [1][2] |
| Result: trans-Anethole Purity | 96.6% | 80.4% | [1][8] |
Table 2: Comparison of Anethole Extraction Yield and Purity by Different Methods.
| Plant Material | Extraction Method | Oil Yield | trans-Anethole Content | Source |
| Star Anise | Hydrodistillation (HD) | 5.20 mL / 500g | ~82.7% | [11][15] |
| Star Anise | Microwave-Assisted (MAE) | 6.30 mL / 500g | 93.78% | [11][15] |
| Star Anise | n-Hexane (Solvent) | 2.30 mL / 500g | Not specified | [11] |
| Fennel Seeds | Hydrodistillation (HD) | 2.47% | 58.48% | [13][14] |
| Fennel Seeds | Steam Distillation (SD) | 3.47% | Not specified | [13][14] |
| Fennel Seeds | Superheated Steam Distillation (SHSD) | 5.24% | 66.46% | [13][14] |
Experimental Protocols
Protocol 1: Optimized Hydrodistillation of Star Anise for High-Purity Anethole
This protocol is based on the optimized conditions reported for achieving high-grade trans-anethole.[1][2]
1. Material Preparation: a. Obtain dried star anise (Illicium verum) fruits. b. Grind the fruits using a knife mill. Sieve the ground material to obtain a particle size (granulometry) of less than 425 µm.[1][3]
2. Hydrodistillation: a. Set up a Clevenger-type apparatus with a 500 mL round-bottom flask and a heating mantle. b. Place 16 g of the ground star anise powder (for an 8% mass in 200 mL) into the flask.[1] c. Add 200 mL of distilled water to the flask.[2] d. Connect the flask to the Clevenger apparatus and ensure all joints are secure. Start the flow of cold water through the condenser. e. Turn on the heating mantle and bring the water to a boil. f. Continue the distillation for exactly 1 hour from the start of boiling.[1][2]
3. Oil Collection and Drying: a. After 1 hour, turn off the heating mantle and allow the apparatus to cool completely. b. Carefully collect the essential oil from the graduated arm of the Clevenger trap. c. Transfer the oil to a microtube containing a small amount (~7% m/v) of anhydrous sodium sulfate to remove residual water.[1] d. Centrifuge the microtube (e.g., 10,000 rpm for 5 minutes) to separate the oil from the drying agent.[1] e. Transfer the final, purified oil to a sealed, opaque glass vial.
4. Storage: a. Store the vial at 4°C in a dark location to prevent degradation.[10][11]
5. Analysis: a. The yield and purity of trans-anethole in the essential oil should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[11]
Visualized Workflow
Caption: Workflow for optimizing anethole extraction via hydrodistillation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Item - OPTIMIZATION OF HIGH-CONCENTRATION TRANS-ANETHOLE PRODUCTION THROUGH HYDRODISTILLATION OF STAR ANISE - SciELO journals - Figshare [scielo.figshare.com]
- 4. igtj.ub.ac.id [igtj.ub.ac.id]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 8. scite.ai [scite.ai]
- 9. Sciencemadness Discussion Board - Anethole extraction issues - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Challenges in the Purification of cis-Anethole
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of cis-anethole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound is challenging due to several factors:
-
Isomer Separation: this compound is most often found as an impurity in natural essential oils where the trans-isomer is predominant[1]. The two isomers have very similar physical properties, including close boiling points, which makes their separation by standard techniques like fractional distillation exceptionally difficult[2].
-
Isomerization: The more common trans-anethole can convert to the cis-isomer when exposed to UV radiation or acidic conditions[3]. This means that certain purification methods can inadvertently generate the very impurity one is trying to isolate or remove.
-
Degradation and Dimerization: Anethole isomers can undergo degradation, including dimerization, when exposed to heat, light, or acid catalysts[3][4]. This not only reduces the yield of the target compound but also introduces new impurities that can complicate the purification process.
-
Toxicity and Organoleptic Properties: The cis-isomer is significantly more toxic than the trans-isomer and possesses an unpleasant taste and odor, making its presence in products for the food and cosmetic industries undesirable[2][5][6]. For researchers studying this compound, this necessitates achieving high purity to ensure experimental results are not confounded by the trans-isomer.
Q2: Which analytical techniques are best for monitoring the purity of this compound during purification?
A2: A combination of chromatographic and spectroscopic methods is recommended for accurate monitoring:
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are the most widely used and effective techniques for separating and quantifying cis- and trans-anethole, as well as other volatile impurities[3][7]. GC-MS provides definitive identification of the isomers and any degradation products[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool for quantifying anethole isomers and elucidating the precise structure of the purified compound and any byproducts[9][10]. Techniques like the Nuclear Overhauser Effect (NOE) can be used to definitively distinguish between the cis and trans configurations[10].
-
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods are also effective for the analysis of anethole isomers, particularly for non-volatile impurities or when derivatization is employed to enhance separation[11][12].
Q3: Can isomerization of trans-anethole to this compound occur during the purification process?
A3: Yes, this is a significant risk. The isomerization of trans-anethole to this compound is promoted by exposure to UV light and acidic environments[3]. Therefore, during purification, it is critical to:
-
Protect the sample from light by using amber glassware or covering equipment with aluminum foil.
-
Avoid acidic conditions. This may involve choosing a neutral chromatography stationary phase (e.g., neutral alumina) over an acidic one (like silica gel) or using a buffered mobile phase if compatible with the sample.
Q4: What are the main degradation pathways for anethole isomers?
A4: The primary degradation pathways for anethole isomers, particularly under thermal stress or UV irradiation, are isomerization, dimerization, and oxidation[4]. In the presence of acid or UV light, anethole can form various dimers[3]. Oxidation can also occur, leading to the formation of compounds like anisaldehyde[1]. These degradation products can have significantly different properties from the parent isomers, complicating the purification scheme.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation of cis- and trans-Anethole in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Optimize Solvent Polarity: The polarity of the eluent is critical. A common issue is a solvent system that is too polar, causing both isomers to elute too quickly and together. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) in very small increments. 2. Utilize a Gradient Elution: An isocratic (constant solvent composition) elution is often insufficient. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can significantly improve the resolution of compounds with similar polarities. |
| Improper Column Packing | 1. Ensure Uniform Packing: Air bubbles, cracks, or channels in the stationary phase will lead to poor separation. Pack the column carefully using a slurry method to ensure a homogenous bed. 2. Use the Correct Amount of Stationary Phase: For difficult separations like isomers, a high ratio of stationary phase to crude sample (by weight) is often required, typically in the range of 50:1 to 100:1. |
| Column Overloading | 1. Reduce Sample Load: Loading too much sample onto the column is a common cause of broad, overlapping peaks. Significantly reduce the amount of crude mixture applied to the column. 2. Dry Loading: For samples that are not highly soluble in the initial, non-polar mobile phase, consider using a dry loading technique. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. |
Issue 2: Increased this compound Content or Appearance of New Impurities After Purification
| Potential Cause | Troubleshooting Steps |
| Isomerization due to Light Exposure | 1. Protect from UV Light: Conduct all purification steps in a darkened room or use UV-blocking amber glassware. Wrap glass columns and collection flasks in aluminum foil[3]. 2. Minimize Exposure Time: Plan the experiment to minimize the total time the sample is exposed to any light source. |
| Isomerization or Degradation due to Acidic Conditions | 1. Use Neutral Stationary Phase: Silica gel is acidic and can catalyze isomerization and degradation. Consider using neutral alumina or a bonded-phase silica (like C18 for reversed-phase) as the stationary phase. 2. Buffer the Mobile Phase: If compatible, add a non-nucleophilic, neutral base (e.g., a trace amount of triethylamine) to the mobile phase to neutralize active sites on the stationary phase. |
| Thermal Degradation | 1. Avoid High Temperatures: If using techniques like distillation, perform it under high vacuum to lower the boiling point and reduce thermal stress on the compound. 2. Control Evaporation Temperature: When removing solvent using a rotary evaporator, use a low-temperature water bath to prevent degradation of the purified sample. |
Visualizations
Caption: Troubleshooting workflow for poor chromatographic separation of anethole isomers.
Caption: Key pathways for anethole isomerization and degradation induced by UV light and acid.
Quantitative Data Summary
Table 1: Physical Properties of Anethole Isomers
| Property | This compound | trans-Anethole | Reference |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | [13] |
| Boiling Point | ~230 °C | 234-237 °C | [14] |
| Density (25°C) | ~0.98 g/cm³ | 0.983-0.988 g/cm³ | [14] |
| Refractive Index (25°C) | Not readily available | 1.5570-1.5610 | [14] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid or solid | [14] |
Note: The very close boiling points highlight the difficulty of separation via standard distillation.[2]
Table 2: Example of Catalytic Isomerization for Converting cis- to trans-Anethole
| Catalyst System | Initial cis/trans Ratio | Final cis/trans Ratio | Temperature | Time | Reference |
| Rhodium acetylacetonate in propanol | 30 / 70 | 5 / 95 | Reflux (~95°C) | 2 hours | [2] |
| RuHClCO(PPh₃)₃ in toluene | (Estragole starting material) | 5 / 95 | 80°C | 1 hour | [5] |
Note: While these protocols aim to convert cis- to trans-anethole, they demonstrate conditions (presence of metal catalysts, elevated temperatures) that can promote isomerization and should be considered during purification design.
Experimental Protocols
Protocol 1: GC-MS Analysis of Anethole Isomer Composition
This protocol provides a general method for analyzing the isomeric composition of an anethole sample. Specific parameters should be optimized for the instrument in use.
-
Sample Preparation: Dilute the anethole sample (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane (1 mL).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for essential oil analysis (e.g., RTX-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)[8].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[9].
-
Injector: Set temperature to 250°C. Use a split injection mode[9].
-
Oven Temperature Program:
-
MS Detector:
-
Data Analysis: Identify peaks based on retention times compared to pure standards of cis- and trans-anethole. Confirm identity using the mass spectra from the MS detector. Quantify the relative amounts of each isomer by comparing their peak areas.
Protocol 2: General Guideline for Purification of this compound by Silica Gel Column Chromatography
This protocol is a starting point for the challenging separation of this compound from a mixture rich in the trans-isomer.
-
Column Preparation:
-
Select a long, narrow column to maximize theoretical plates.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column, ensuring no air bubbles or cracks are present. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude anethole mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column. For better resolution, consider adsorbing the sample onto a small amount of silica and performing a dry load.
-
-
Elution:
-
Begin elution with a very low-polarity mobile phase (e.g., 100% hexane or petroleum ether).
-
Implement a very shallow polarity gradient by slowly introducing a slightly more polar solvent like ethyl acetate or diethyl ether. For example:
-
Start with 100% Hexane.
-
Gradually increase to 99.5:0.5 Hexane:Ethyl Acetate.
-
Then 99:1, 98.5:1.5, and so on. The exact gradient must be determined empirically using prior TLC analysis.
-
-
-
Fraction Collection: Collect very small fractions (e.g., 5-10 mL) to maximize the chances of isolating pure compounds.
-
Monitoring: Analyze the collected fractions by TLC or GC to identify which fractions contain the desired this compound, the trans-anethole, and mixed fractions.
-
Product Recovery: Combine the fractions containing the pure this compound and carefully remove the solvent using a rotary evaporator with a low-temperature water bath to prevent degradation.
Caption: A typical workflow for the purification and analysis of this compound.
References
- 1. idealpublication.in [idealpublication.in]
- 2. US4038325A - Isomerization of this compound to trans-anethole - Google Patents [patents.google.com]
- 3. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.blucher.com.br [pdf.blucher.com.br]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. asi-vn.com [asi-vn.com]
Method refinement for resolving cis- and trans-anethole peaks in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of cis- and trans-anethole.
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic separation of cis- and trans-anethole.
Issue 1: Poor Resolution (Rs < 1.5) Between cis- and trans-Anethole Peaks
Potential Causes and Solutions for HPLC:
-
Inadequate Mobile Phase Composition: The ratio of the organic solvent to the aqueous phase is a critical factor.
-
Suboptimal Organic Modifier: The choice of organic solvent can influence selectivity.
-
Solution: If using methanol, consider switching to acetonitrile or a combination of methanol and acetonitrile. These solvents offer different selectivities and may enhance the resolution of the anethole isomers.
-
-
Isocratic Elution is Not Sufficient: For closely eluting isomers, an isocratic mobile phase may not provide enough resolving power.
-
Solution: Implement a gradient elution. Start with a lower concentration of the organic solvent and gradually increase it. A shallow gradient can often improve the separation of closely related compounds.
-
-
Incorrect Column Chemistry: A standard C18 column may not be optimal for this specific separation.
-
Solution: Consider a phenyl-hexyl stationary phase. The π-π interactions between the phenyl rings of the stationary phase and the anethole isomers can provide alternative selectivity and improve resolution.
-
Potential Causes and Solutions for GC:
-
Inappropriate Temperature Program: A rapid temperature ramp may not allow for sufficient separation of the isomers.
-
Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5 °C/min) to increase the interaction time of the analytes with the stationary phase.[3]
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas (e.g., Helium) flow rate to achieve the optimal linear velocity for the column being used.
-
-
Inadequate Stationary Phase: The polarity of the stationary phase is crucial for isomer separation.
-
Solution: For separating geometric isomers like cis- and trans-anethole, a mid- to high-polarity column (e.g., a cyanopropyl-based stationary phase) can offer better selectivity compared to a non-polar phase like a 5% phenyl-methylpolysiloxane.
-
Issue 2: Peak Tailing or Fronting for Anethole Peaks
Potential Causes and Solutions (Applicable to both HPLC and GC):
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Active Sites in the System: Silanol groups in the injector liner (GC) or on the stationary phase (HPLC) can interact with the analytes, causing tailing.
-
Solution (GC): Use a deactivated injector liner.
-
Solution (HPLC): Use an end-capped column or add a small amount of a competing base to the mobile phase if not using MS detection.
-
-
Sample Solvent Incompatibility (HPLC): Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate cis- and trans-anethole?
A1: A good starting point for reversed-phase HPLC is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water in an 80:20 (v/v) ratio.[2] The flow rate can be set to 1.0 mL/min and detection can be performed at 259 nm.[1]
Q2: What type of GC column is recommended for the separation of anethole isomers?
A2: While a standard non-polar column like an HP-5MS can be used, a more polar stationary phase, such as a cyanopropyl column, is often more effective at resolving geometric isomers.
Q3: How can I confirm the identity of the cis- and trans-anethole peaks?
A3: The identity of the peaks can be confirmed by comparing their retention times with those of certified reference standards for cis- and trans-anethole. For GC-MS, the mass spectra of the eluted peaks can be compared to a reference library. In general, the trans-isomer is more stable and typically the major component in natural extracts.
Q4: Can column temperature be used to improve the resolution of anethole isomers in HPLC?
A4: Yes, adjusting the column temperature can affect the selectivity of the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. However, the effect on the resolution of isomers can vary, so it is an important parameter to optimize.
Q5: My baseline is noisy. What are the common causes?
A5: A noisy baseline can be caused by several factors, including:
-
HPLC: Air bubbles in the mobile phase (requires degassing), contaminated mobile phase, or detector issues.
-
GC: Contaminated carrier gas, column bleed at high temperatures, or a contaminated detector.
Data Presentation
Table 1: Comparison of HPLC Method Parameters for Anethole Isomer Resolution
| Parameter | Condition 1 (Starting Point) | Condition 2 (Optimized for Resolution) | Expected Outcome of Optimization |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Improved selectivity due to π-π interactions. |
| Mobile Phase | 80:20 Methanol:Water (Isocratic) | 75:25 Methanol:Water (Isocratic) or Shallow Gradient | Increased retention and potential for better separation. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased analysis time but may improve resolution. |
| Temperature | Ambient | 35 °C | May alter selectivity and improve peak shape. |
Table 2: Comparison of GC Method Parameters for Anethole Isomer Resolution
| Parameter | Condition 1 (General Purpose) | Condition 2 (Optimized for Isomers) | Expected Outcome of Optimization |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Cyanopropyl (e.g., DB-225) (30 m x 0.25 mm, 0.25 µm) | Enhanced selectivity for geometric isomers. |
| Oven Program | 70°C (1 min), then 20°C/min to 250°C | 60°C (2 min), then 5°C/min to 220°C | Slower ramp rate for better separation. |
| Carrier Gas | Helium | Helium | |
| Flow Rate | 1.0 mL/min | Optimized for column (e.g., 1.2 mL/min) | Improved column efficiency. |
| Injector Temp. | 250 °C | 250 °C |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of cis- and trans-Anethole
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol and water (80:20, v/v). Filter and degas the mobile phase before use.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 259 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Run the analysis for a sufficient time to allow for the elution of both isomers. d. Identify the peaks based on the retention times of pure standards.
Protocol 2: GC-MS Method for the Separation of cis- and trans-Anethole
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a cyanopropyl column for enhanced isomer separation.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injector: Splitless mode at 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample in a suitable solvent such as hexane or dichloromethane.
-
Procedure: a. Perform a blank run with the solvent to ensure the system is clean. b. Inject the sample. c. Acquire the data. d. Identify the isomers by comparing retention times with standards and matching the mass spectra with a reference library.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the resolution of cis- and trans-anethole.
References
Stability testing of cis-Anethole under different light and temperature conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-anethole. The information focuses on stability testing under various light and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, similar to its isomer trans-anethole, are isomerization, dimerization, and oxidation.[1][2] Isomerization to the more stable trans-anethole is a common reaction, especially when exposed to heat or UV radiation.[3][4] Dimerization can occur through cycloaddition reactions, leading to the formation of various cyclobutane derivatives.[3][5] Oxidation typically results in the formation of p-anisaldehyde.[1][2]
Q2: How do light and temperature affect the stability of this compound?
A2: Both light and temperature can significantly accelerate the degradation of this compound.
-
Light: Exposure to UV and visible light can induce photoisomerization to trans-anethole and promote the formation of dimers.[1][3] UV radiation, particularly at wavelengths around 254 nm and 312 nm, has been shown to cause significant degradation of anethole isomers.[1][6]
-
Temperature: Elevated temperatures increase the rate of isomerization and dimerization.[1][3] Studies on trans-anethole have shown that increasing the temperature from 40°C to 60°C leads to a greater percentage of degradation.[1][2]
Q3: What are the expected degradation products when testing the stability of this compound?
A3: The main degradation products you can expect to observe are:
-
trans-Anethole: The geometric isomer of this compound.
-
Dimers: Various methoxyphenyl-disubstituted cyclobutanes and hexenes can form.[3]
Q4: Are there any formulation strategies to improve the stability of this compound?
A4: While research on stabilizing this compound specifically is limited, studies on trans-anethole suggest that the presence of certain excipients can enhance stability. For instance, sucrose has been shown to have a protective effect against both photo- and thermal degradation of trans-anethole in solutions.[1][7] This is likely due to the increased viscosity and potential for hydrogen bonding, which can restrict molecular mobility and interaction with light.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed even under supposedly controlled conditions.
| Possible Cause | Troubleshooting Step |
| Inadequate protection from light | Ensure all storage containers are opaque or amber-colored. Conduct experiments under low-light conditions or use light-protective coverings for your reaction vessels. |
| Temperature fluctuations | Use a calibrated and stable incubator or water bath for temperature-controlled studies. Monitor the temperature regularly with an independent thermometer. |
| Presence of acidic impurities | Acidic conditions can catalyze the isomerization of anethole.[3] Ensure solvents and reagents are of high purity and neutral pH. Consider using buffered solutions if compatible with your experimental design. |
| Oxygen exposure | The presence of oxygen can lead to oxidation.[1] For sensitive experiments, consider de-gassing solvents and purging the headspace of your containers with an inert gas like nitrogen or argon. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variability in light source intensity | Standardize the distance of the sample from the light source in photostability studies. Use a radiometer or photometer to ensure consistent light intensity across experiments. |
| Inconsistent sample preparation | Follow a strict and detailed standard operating procedure (SOP) for sample preparation, including solvent degassing, concentration, and handling. |
| Analytical method variability | Validate your analytical method for linearity, accuracy, and precision. Use an internal standard to correct for variations in injection volume or detector response. |
Issue 3: Difficulty in identifying and quantifying degradation products.
| Possible Cause | Troubleshooting Step |
| Co-elution of isomers or degradation products | Optimize your chromatographic method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation. Gas chromatography with a mass spectrometer (GC-MS) is particularly effective for separating and identifying anethole isomers and dimers.[3] |
| Low concentration of degradation products | Use a more sensitive detector or increase the concentration of your sample if possible. Consider using techniques like solid-phase extraction (SPE) to concentrate the analytes before analysis. |
| Lack of reference standards for degradation products | For tentative identification, rely on mass spectrometry (MS) fragmentation patterns and comparison with literature data.[3] For quantitative analysis without a standard, relative quantification based on peak area percentage can be used, but this should be clearly stated in your report. |
Data Presentation
Table 1: Effect of Temperature on the Degradation of trans-Anethole in an Ethanol/Water Solution (5 hours exposure)
| Temperature (°C) | trans-Anethole Loss (%) in Solution without Sucrose | trans-Anethole Loss (%) in Solution with 350 g/L Sucrose |
| 40 | ~18% | ~10% |
| 60 | ~50% | ~25% |
Data extrapolated from a study on trans-anethole, which suggests a similar trend would be observed for this compound. The presence of sucrose shows a protective effect.[1]
Table 2: Effect of UV Light on the Conversion of trans-Anethole in Toluene (2 hours exposure)
| Temperature (°C) | trans-Anethole Conversion (%) | Selectivity towards this compound (%) |
| -5 | Lower Conversion | Higher Selectivity |
| 5 | Intermediate Conversion | Intermediate Selectivity |
| 15 | Higher Conversion | Lower Selectivity |
This table illustrates the competitive nature of isomerization and dimerization under UV irradiation. As temperature increases, the overall conversion of trans-anethole increases, but the selectivity towards the formation of this compound decreases in favor of dimer formation.[3]
Experimental Protocols
Protocol 1: Photostability Testing of this compound
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, toluene) at a known concentration.
-
Light Exposure:
-
Place the solution in a quartz or borosilicate glass container.
-
Expose the sample to a controlled light source (e.g., a UV lamp with a specific wavelength such as 254 nm or 312 nm, or a xenon lamp simulating sunlight).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Sampling: Withdraw aliquots from both the exposed and control samples at predetermined time intervals.
-
Analysis: Analyze the samples using a validated HPLC or GC method to quantify the remaining this compound and the formation of degradation products like trans-anethole and dimers.[1][3]
Protocol 2: Thermal Stability Testing of this compound
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent in a sealed container.
-
Temperature Exposure:
-
Place the sample in a temperature-controlled oven or water bath set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
Store a control sample at a lower, stable temperature (e.g., 4°C).
-
-
Sampling: At specified time points, remove the sample from the heat source, allow it to cool to room temperature, and take an aliquot for analysis.
-
Analysis: Use HPLC or GC to determine the concentration of this compound and its degradation products.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Degradation pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4038325A - Isomerization of this compound to trans-anethole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. research.unipd.it [research.unipd.it]
- 7. Anethole stability in aniseed spirits: Storage condition re-percussions on commercial products [research.unipd.it]
Technical Support Center: Enhancing the Solubility of cis-Anethole for in vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing cis-anethole for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is one of the two isomers of anethole, a compound found in essential oils of plants like anise and fennel.[1][2] For in vitro studies, which are conducted in aqueous environments like cell culture media, the poor water solubility of this compound presents a significant challenge. Ensuring it is properly dissolved is crucial for accurate and reproducible experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is practically insoluble in water but shows good solubility in organic solvents.[1][2] Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions.[1][2] It is critical to use fresh, anhydrous DMSO as moisture absorption can reduce the solubility of the compound.[1][2]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO or ethanol?
A3: A stock solution of this compound can be prepared in DMSO or ethanol at a concentration of up to 30 mg/mL.[1][2]
Q4: What is the maximum final concentration of DMSO or ethanol that is generally considered safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%, and for many sensitive cell lines, at or below 0.1%. Similarly, the final concentration of ethanol should generally not exceed 0.5-1% (v/v), though the tolerance can be cell line-dependent. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, inclusion complexation with cyclodextrins is a common strategy to improve the solubility of hydrophobic compounds like this compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can be encapsulated, thereby increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for such applications.
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Molar Concentration (approx.) | Notes |
| Water | Insoluble[1][2] | - | Not suitable as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1][2] | 202.42 mM | Use fresh, anhydrous DMSO.[1][2] |
| Ethanol | 30 mg/mL[1] | 202.42 mM | Ensure final concentration in media is non-toxic to cells. |
| DMSO/PEG300/Tween80/ddH₂O | 1.5 mg/mL (final) | 10.12 mM (final) | A formulation for preparing a working solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or 100% ethanol to achieve a concentration of 30 mg/mL.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization & Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is adapted from a formulation for in vivo use but can be modified for in vitro applications where higher concentrations are needed and the vehicle components are tolerated by the cell line. A vehicle control is essential.
-
Initial Dilution: To a sterile tube, add 50 µL of a 30 mg/mL this compound stock solution in DMSO.
-
Co-solvent Addition: Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Surfactant Addition: Add 50 µL of Tween 80 and mix until the solution is clear.
-
Aqueous Dilution: Add 500 µL of sterile double-distilled water (ddH₂O) to bring the total volume to 1 mL. The final concentration of this compound in this working solution will be 1.5 mg/mL.
-
Immediate Use: This mixed solution should be used immediately for the best results.[1] Further dilutions into cell culture medium should be done carefully to reach the final desired experimental concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution in aqueous media | The final concentration of this compound exceeds its solubility limit in the aqueous environment. The stock solution was added too quickly, creating localized high concentrations. The temperature of the media is too low. | Lower the final working concentration of this compound. Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. Prepare an intermediate dilution of the stock in pre-warmed media before adding it to the final culture volume. |
| Cloudiness or precipitate observed in the culture dish after incubation | The compound is unstable in the culture medium over time. The pH of the medium has shifted, affecting solubility. Media evaporation has led to an increase in the compound's concentration. | Reduce the incubation time if experimentally feasible. Perform media changes with freshly prepared this compound-containing media every 24-48 hours. Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent experimental results or lower than expected biological activity | Partial precipitation of this compound is occurring, reducing the effective concentration in the media. The stock solution has degraded. | Visually inspect the media for any signs of precipitation before and during the experiment. If any is observed, filter the media through a 0.22 µm syringe filter before adding it to the cells. Prepare fresh stock solutions regularly and store them properly in aliquots. |
| Vehicle control shows cellular toxicity | The concentration of the organic solvent (DMSO, ethanol) is too high for the specific cell line. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells (typically ≤0.5% for DMSO/ethanol). Ensure the final solvent concentration in all experimental wells, including the vehicle control, is consistent and below this toxic threshold. |
Visualization of Experimental Workflow and Signaling Pathway
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of cis- and trans-Anethole for Researchers and Drug Development Professionals
Anethole, a phenylpropanoid widely found in the essential oils of plants like anise and fennel, exists as two geometric isomers: cis-anethole and trans-anethole. While structurally similar, these isomers exhibit distinct biological activities, a critical consideration for researchers in pharmacology and drug development. This guide provides a comprehensive comparison of their known biological effects, supported by experimental data and detailed methodologies.
Executive Summary
trans-Anethole, the more abundant and stable isomer, has been extensively studied and demonstrates a range of therapeutic potentials, including anti-inflammatory, antimicrobial, and estrogenic activities, with relatively low toxicity. In contrast, this compound is significantly more toxic and less studied for its therapeutic effects. This comparative analysis highlights the crucial differences in their biological profiles, guiding future research and development efforts.
Data Presentation
Toxicity
A stark contrast between the two isomers lies in their acute toxicity. Experimental data consistently shows that this compound is substantially more toxic than trans-anethole.
| Table 1: Comparative Acute Toxicity Data | ||
| Isomer | Test Animal | LD50 (Lethal Dose, 50%) |
| This compound | Rat (oral) | 150 mg/kg[1] |
| Rat (intraperitoneal) | 93 mg/kg[1] | |
| Mouse (intraperitoneal) | 95 mg/kg[1] | |
| trans-Anethole | Rat (oral) | 2090 mg/kg[2][3] |
| Rat (intraperitoneal) | 703 mg/kg (female), 738 mg/kg (male)[4] | |
| Mouse (oral) | 3050 mg/kg[5] | |
| Mouse (intraperitoneal) | >1000 mg/kg[6] |
Note: LD50 values can vary depending on the specific study protocol and animal strain.
Anti-inflammatory Activity
trans-Anethole has demonstrated significant anti-inflammatory properties in various in vivo models. In the carrageenan-induced paw edema model in rats, oral administration of trans-anethole has been shown to reduce inflammation. For instance, at a dose of 250 mg/kg, it can inhibit paw edema.[7] Similarly, in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, intraperitoneal administration of trans-anethole (at doses of 62.5, 125, 250, and 500 mg/kg) reduced inflammatory cell infiltration and the production of pro-inflammatory mediators.[8]
Quantitative data on the anti-inflammatory activity of this compound is scarce in publicly available literature, likely due to its high toxicity, which limits its investigation for therapeutic applications.
Antimicrobial Activity
trans-Anethole exhibits a broad spectrum of antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) varies depending on the microbial species.
| Table 2: Antimicrobial Activity of trans-Anethole (MIC values) | |
| Microorganism | MIC (μg/mL) |
| Staphylococcus aureus | >4.0% (v/v)[9][10][11] |
| Escherichia coli | 31.2[12] |
| Candida albicans | 500[12] |
| Enterococcus faecalis | 500 - 1000[13] |
Note: MIC values can be influenced by the specific strain and the assay methodology used.
There is a lack of specific MIC values for this compound against a range of microorganisms in the available scientific literature.
Estrogenic Activity
trans-Anethole has been reported to possess weak estrogenic activity. In a yeast estrogen screen (YES) assay, which utilizes recombinant yeast cells expressing the human estrogen receptor, trans-anethole was shown to elicit an estrogenic response at high concentrations.[14] One study reported EC50 values for the estrogenic activity of essential oils containing trans-anethole to be in the range of 45 to 650 µg/mL.[15] Another study confirmed estrogenic activity at high concentrations.[14]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound (trans-anethole) or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group compared to the control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model mimics the inflammatory conditions of acute respiratory distress syndrome.
-
Animals: BALB/c mice are commonly used.
-
Procedure:
-
Mice are pre-treated with the test compound (trans-anethole) or vehicle via intraperitoneal injection.
-
After 1 hour, mice are anesthetized, and LPS (1.5 mg/kg) is instilled intratracheally.
-
After a specific duration (e.g., 4 hours), the animals are euthanized.
-
Bronchoalveolar lavage (BAL) fluid is collected to analyze total and differential cell counts, as well as protein concentration and inflammatory mediators (e.g., TNF-α, IL-6).
-
Lung tissue can be collected for histological examination.
-
-
Data Analysis: The levels of inflammatory markers in the BAL fluid and histological scores of lung injury are compared between the treated and control groups.[8]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate broth medium, and the test compound (trans-anethole).
-
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of the microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[13]
Yeast Estrogen Screen (YES) Assay
This in vitro bioassay measures the estrogenic activity of compounds.
-
Materials: Recombinant Saccharomyces cerevisiae expressing the human estrogen receptor and a reporter gene (e.g., lacZ), 96-well microtiter plates, appropriate growth medium, and the chromogenic substrate (e.g., CPRG).
-
Procedure:
-
Serial dilutions of the test compound (trans-anethole) are added to the wells of the microtiter plate.
-
A standardized suspension of the recombinant yeast is added to each well.
-
17β-estradiol is used as a positive control.
-
The plates are incubated (e.g., at 32°C for 48-72 hours).
-
-
Data Analysis: The activation of the estrogen receptor by the test compound leads to the expression of the reporter enzyme, which metabolizes the chromogenic substrate, resulting in a color change. The intensity of the color is measured spectrophotometrically and is proportional to the estrogenic activity.[14][15]
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of trans-Anethole
trans-Anethole exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: trans-Anethole inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα.
General Experimental Workflow for Evaluating Antimicrobial Activity
The following diagram illustrates a typical workflow for assessing the antimicrobial properties of a compound.
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.
Conclusion
The comparative analysis of cis- and trans-anethole reveals significant differences in their biological activities. trans-Anethole emerges as a compound of interest for its therapeutic potential, demonstrating anti-inflammatory, antimicrobial, and weak estrogenic effects with a favorable toxicity profile. Its mechanism of anti-inflammatory action via inhibition of the NF-κB pathway is a key finding for drug development.
Conversely, the high toxicity of this compound is a major limiting factor for its therapeutic use, and consequently, research on its other biological activities is sparse. This lack of data for this compound underscores the importance of isomeric purity in natural product-based drug discovery and development. Future research should focus on elucidating the mechanisms behind the differential toxicity of the two isomers and exploring the potential of trans-anethole in various therapeutic areas, while exercising caution regarding its estrogenic properties. For drug development professionals, these findings emphasize the necessity of rigorous isomeric characterization and separation to ensure the safety and efficacy of anethole-containing formulations.
References
- 1. (Z)-anethol, 25679-28-1 [thegoodscentscompany.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]
- 5. anethol, 104-46-1 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Anethole in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. The effect of fennel essential oil and trans-anethole on antibacterial activity of mupirocin against Staphylococcus aureus isolated from asymptomatic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of fennel essential oil and trans-anethole on antibacterial activity of mupirocin against Staphylococcus aureus isolated from asymptomatic carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Estrogenic activity of isolated compounds and essential oils of Pimpinella species from Turkey, evaluated using a recombinant yeast screen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for cis-Anethole Quantification
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of cis-anethole with alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The guide details experimental protocols and presents performance data in a clear, comparative format.
I. Comparative Analysis of Analytical Methods
The quantification of this compound can be achieved through various analytical techniques. While HPLC is a widely used and robust method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) offer alternative approaches. The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
Table 1: Performance Comparison of Analytical Methods for Anethole Quantification
| Parameter | HPLC-UV | GC-MS | HPTLC-Densitometry |
| **Linearity (R²) ** | 0.9945 - >0.999[1][2][3] | Not explicitly stated, but good correlation reported[4][5] | 0.9995[6][7] |
| Accuracy (% Recovery) | 90.74 - 103.21%[1] | Not explicitly stated | 98.41 - 101.13%[6][7] |
| Precision (% RSD) | < 3%[1] | Not explicitly stated | 0.74 - 1.86%[6][7] |
| Limit of Detection (LOD) | 2.3 µg/L[2] | 0.05 µg/g[8] | 16.85 ng/band[6] |
| Limit of Quantification (LOQ) | 7.7 µg/L[2] | 0.15 µg/g[8] | 50.55 ng/band[6] |
| Run Time | 4 - 15 minutes[1][3] | ~20 - 50 minutes[1][3][4] | Not explicitly stated |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the HPLC-UV and GC-MS methods for anethole quantification.
A. HPLC-UV Method for this compound Quantification
This protocol is based on a validated method for anethole in biological matrices and can be adapted and validated for this compound.[1][3]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV-VIS detector.
-
Column: Hypersil ODS C18 (150 mm x 2.1 mm, 3.0 µm) or equivalent.[1]
-
Injection Volume: 25 µL.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation: The sample preparation will depend on the matrix. For plasma samples, protein precipitation with cold methanol followed by centrifugation is a common technique.[1]
3. Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention time of this compound.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. The determination coefficient (R²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should typically be within 85-115%.
-
Precision: Assess intra-day and inter-day precision by analyzing replicates of quality control samples at different concentrations. The relative standard deviation (RSD) should be < 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
B. GC-MS Method for this compound Quantification
This protocol is based on methods used for the analysis of anethole in essential oils.[4][5]
1. Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS fused-silica capillary column (30 m x 250 µm ID, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.[4]
-
Injection Mode: Split (split ratio 1:100).[4]
-
MS Transfer Line Temperature: 300°C.[4]
-
Ionization Mode: Electron Ionization (EI).
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sample (e.g., essential oil) in hexane.[4]
III. Visualized Workflows
A. HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
B. Comparison of HPLC and GC-MS for this compound Quantification
This diagram provides a logical comparison of the key attributes of HPLC and GC-MS for the quantification of this compound.
Caption: Comparison of HPLC and GC-MS Methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Performance Liquid Chromatography Method for the Determination of Anethole in Rat Plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill. Fruits Obtained from Different Geographical Regions Using GC-MS Approach | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Anethole Isomer Analysis: Cross-Validation of GC-MS and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Anethole, a key flavor and fragrance compound found in essential oils of anise and fennel, exists as two geometric isomers: (E)-anethole (trans-anethole) and (Z)-anethole (cis-anethole). While the trans-isomer is known for its characteristic sweet, licorice-like aroma and is widely used in the food, pharmaceutical, and cosmetic industries, the cis-isomer has a less desirable flavor profile.[1] The accurate identification and quantification of these isomers are therefore crucial for quality control and ensuring consumer safety.[1] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of anethole isomers, supported by experimental data and detailed protocols.
Experimental Methodologies
A robust analytical workflow is essential for the reliable differentiation and quantification of anethole isomers. Below are detailed protocols for both GC-MS and NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for separating and identifying volatile compounds in complex mixtures.[1] It offers high resolution and sensitivity, making it ideal for the analysis of essential oils.
Experimental Protocol:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as hexane or ethanol (e.g., 1/10 to 1/5500 v/v), to prevent column overload.[1]
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][3]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector: Set the injector temperature to 250°C in split mode (e.g., split ratio 1:100) to handle the high concentration of anethole in many essential oils.[1]
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 2 minutes), then ramps up to a higher temperature (e.g., 280°C at 5°C/min), and holds for a final period (e.g., 10 minutes) to ensure all compounds are eluted.[1]
-
-
Mass Spectrometry (MS) Conditions:
-
Component Identification: Identify compounds by comparing their retention times and mass spectra with reference standards and spectral libraries (e.g., NIST Mass Spectral Database).[1]
-
Quantification: Express quantitative data as the relative percentage of the total peak area in the chromatogram.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[4] ¹H NMR, in particular, is well-suited for distinguishing and quantifying anethole isomers based on the unique chemical environments of their protons.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the essential oil in a deuterated solvent, such as chloroform-d (CDCl₃), typically in a 2:8 v/v ratio.[1] For quantitative analysis (qNMR), add a known amount of an internal standard, such as caffeine or thymol.[1][4]
-
NMR Spectrometer Conditions:
-
Data Acquisition and Processing:
-
Acquire the spectra using standard pulse sequences.
-
Process the data (Fourier transformation, phase correction, and baseline correction).
-
-
Isomer Differentiation and Quantification:
Data Presentation and Comparison
The following tables summarize the key data points for the identification and quantification of anethole isomers using both GC-MS and NMR.
Table 1: GC-MS Data for Anethole Isomer Identification
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| trans-Anethole | ~7.89 | 148 (M⁺), 147, 133, 117, 105, 91, 77 |
| This compound | Varies (elutes before trans) | 148 (M⁺), 147, 133, 117, 105, 91, 77 |
Note: Retention times can vary depending on the specific GC conditions. The mass spectra of the isomers are very similar, making chromatographic separation crucial for identification.[3][8]
Table 2: ¹H NMR Data for Anethole Isomer Differentiation (400 MHz, CDCl₃)
| Proton Assignment | trans-Anethole | This compound |
| Aromatic Protons (H-2, H-6) | δ 7.25 (d, J = 8.6 Hz) | δ 7.25 (d, J = 8.6 Hz) |
| Aromatic Protons (H-3, H-5) | δ 6.87 (d, J = 8.6 Hz) | δ 6.87 (d, J = 8.6 Hz) |
| Olefinic Proton (H-1') | δ 6.37 (dq, J = 15.8, 6.6 Hz) | δ 6.41 (dq, J = 11.6, 7.2 Hz) |
| Olefinic Proton (H-2') | δ 6.11 (dq, J = 15.8, 1.6 Hz) | δ 5.75 (dq, J = 11.6, 1.8 Hz) |
| Methoxy Protons (-OCH₃) | δ 3.81 (s) | δ 3.80 (s) |
| Methyl Protons (-CH₃) | δ 1.85 (dd, J = 6.6, 1.6 Hz) | δ 1.90 (dd, J = 7.2, 1.8 Hz) |
Data compiled from literature sources.[4][5][7] The significant differences in the chemical shifts (δ) and coupling constants (J) of the olefinic protons (H-1' and H-2') allow for clear differentiation and quantification.
Table 3: Performance Comparison of GC-MS and NMR for Anethole Analysis
| Feature | GC-MS | NMR Spectroscopy |
| Separation | Excellent for separating isomers and other volatile components. | Not a separation technique; analyzes the bulk sample. |
| Sensitivity | High (ppm to ppb level). | Lower (typically requires mg of sample). |
| Quantification | Relative quantification based on peak area is straightforward. Absolute quantification requires calibration curves. | Highly accurate and precise for absolute quantification (qNMR) using an internal standard.[4] |
| Structural Info | Provides mass fragmentation patterns, aiding in identification. | Provides detailed structural information, including stereochemistry, through chemical shifts and coupling constants.[5][6] |
| Sample Throughput | Slower due to chromatographic run times. | Faster per sample, especially for ¹H NMR.[9][10] |
| Sample Integrity | Destructive technique. | Non-destructive technique. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Cross-Validation: A Complementary Approach
Studies directly comparing GC-MS and ¹H-NMR for the quantification of anethole in essential oils have demonstrated a strong positive correlation between the results obtained from both techniques.[1][11][12] For example, in the analysis of fennel and anise oils, the anethole content determined by GC-MS showed a high correlation with the values obtained by ¹H-NMR (r = 0.8567 for fennel oils and r = 0.6986 for anise oils).[1][11][12]
This correlation validates the use of both methods for quantitative analysis. However, their strengths are complementary:
-
GC-MS excels at providing a comprehensive profile of all volatile components in an essential oil, separating anethole from its structural isomer estragole and other minor constituents.[2]
-
NMR excels at providing rapid, accurate, and non-destructive quantification of the major components, like anethole, and unambiguously determining the isomeric ratio without the need for chromatographic separation.[7][10]
The choice of technique, therefore, depends on the specific analytical goal. For comprehensive qualitative and quantitative profiling of all volatile compounds, GC-MS is the preferred method. For rapid and highly accurate quantification of the major component and its isomers, qNMR is an excellent alternative or complementary tool.[9][10][13]
Visualizing the Analysis
Anethole Isomer Structures and Key ¹H NMR Differentiators
Caption: Chemical structures of (E)- and (Z)-anethole with key distinguishing ¹H NMR signals.
Comparative Workflow: GC-MS vs. NMR for Anethole Analysis
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 64. Is Low-field NMR a Complementary Tool to GC-MS in Quality Control of Essential Oils? A Case Study: Patchouli Essential Oil - Magritek [magritek.com]
- 10. Is Low-field NMR a Complementary Tool to GC-MS in Quality Control of Essential Oils? A Case Study: Patchouli Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of cis-Anethole and Estragole for Researchers and Drug Development Professionals
An in-depth examination of the structural isomers, cis-anethole and estragole, reveals significant differences in their biological activities and toxicological profiles. This guide provides a comparative study of these phenylpropanoids, summarizing key experimental data to inform future research and drug development initiatives.
While both this compound and estragole are phenylpropanoids with similar chemical structures, their distinct isomeric forms lead to notable variations in their physicochemical properties and biological effects. This comparison guide synthesizes available data on their anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, offering a valuable resource for the scientific community. It is important to note that the majority of comparative research has focused on the more stable trans-anethole isomer. Data for this compound is limited, with its significantly higher toxicity being a primary characteristic.
Physicochemical Properties
| Property | This compound | Estragole (Methyl Chavicol) | Reference |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | [1] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | [2][3] |
| Odor | Anise-like | Anise-like, sweet, herbaceous | [2] |
| Boiling Point | 79-79.5 °C @ 23 mmHg | 215-216 °C | [3] |
| Melting Point | -22.5 °C | -22 °C | [3][4] |
| Solubility | Slightly soluble in water, soluble in ethanol | Insoluble in water, soluble in ethanol and ether | [5] |
| Isomeric Form | (Z)-1-methoxy-4-(prop-1-en-1-yl)benzene | 1-methoxy-4-(prop-2-en-1-yl)benzene | [1] |
Comparative Biological Activities
A significant body of research has explored the biological effects of anethole (most commonly the trans-isomer) and estragole. Below is a summary of their comparative performance in key therapeutic areas.
Anti-inflammatory Activity
Both anethole and estragole have demonstrated anti-inflammatory properties, although with different efficacy and mechanisms of action. In a study using a carrageenan-induced paw edema model in mice, anethole showed a more potent and longer-lasting anti-inflammatory effect compared to estragole.[6][7] Anethole inhibited edema at doses of 3, 10, and 30 mg/kg for up to 240 minutes, while estragole's inhibitory effects were only observed at the two highest doses and for a shorter duration (60-120 minutes).[6][7]
Both compounds were found to inhibit edema induced by substance P, bradykinin, histamine, and TNF-α.[8][9] However, they showed different profiles in inhibiting serotonin-induced edema, with anethole being more effective.[8][9] Notably, only estragole was able to inhibit edema induced by sodium nitroprusside, suggesting the involvement of the nitric oxide (NO) pathway in its mechanism of action.[8][9]
| Inflammatory Mediator | Anethole (10 mg/kg) % Inhibition | Estragole (10 mg/kg) % Inhibition | Reference |
| Substance P | 64% | 67% | [9] |
| Bradykinin | 41% | 42% | [9] |
| Histamine | 70% | 62% | [9] |
| Serotonin | 55% | 30% | [9] |
| TNF-α | 34% | 44% | [9] |
| Sodium Nitroprusside | No Inhibition | 22% | [9] |
Antimicrobial Activity
Both trans-anethole and estragole exhibit broad-spectrum antimicrobial activity against bacteria and fungi. However, their efficacy can vary depending on the microbial species. Some studies suggest that estragole has stronger antibacterial activity than trans-anethole. For instance, an essential oil rich in estragole showed lower Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Staphylococcus aureus compared to an oil rich in trans-anethole. Conversely, the trans-anethole-rich oil was more effective against Candida albicans. It is important to note that the antimicrobial effect of essential oils is not solely dependent on their major components but also on the synergistic or antagonistic interactions between different constituents.
| Microorganism | trans-Anethole (MIC) | Estragole (MIC) | Reference |
| Escherichia coli | >13.2 mg/mL | 13.2 mg/mL | |
| Staphylococcus aureus | >6.7 mg/mL | 6.7 mg/mL | |
| Candida albicans | 1.8 mg/mL | 3.7 mg/mL |
Antioxidant Activity
The antioxidant potential of anethole and estragole is linked to their chemical structure. Trans-anethole has been reported to possess greater radical scavenging activity than estragole.[10] This difference is attributed to the position of the double bond in their propenyl side chain; in trans-anethole, it is conjugated with the aromatic ring, which facilitates the stabilization of the resulting radical through resonance.[10] In contrast, the double bond in estragole is not conjugated with the aromatic ring.[10]
| Assay | trans-Anethole | Estragole | Reference |
| DPPH Radical Scavenging | Higher Activity | Lower Activity | [10] |
Cytotoxicity and Toxicology
A critical point of differentiation between the anethole isomers is their toxicity. This compound is reported to be 10 to 38 times more toxic than trans-anethole. [4][11] This significant difference in toxicity underscores the importance of isomeric purity in any potential therapeutic application.
Estragole is considered a genotoxic and carcinogenic compound in rodents, although its toxicity in humans is still a subject of debate.[12] The carcinogenic effects of estragole are linked to its metabolic activation to 1'-hydroxyestragole, which can then form DNA adducts.[13] While anethole can also be metabolized to a reactive intermediate, it is generally considered to be less toxic than estragole.[13]
| Compound | LD₅₀ (oral, rat) | Notes | Reference |
| This compound | 93 mg/kg | Significantly more toxic than the trans isomer. | [4] |
| trans-Anethole | 2090 mg/kg | Generally recognized as safe (GRAS) at low levels. | [12] |
| Estragole | 1230 mg/kg | Genotoxic and carcinogenic in rodents. |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound and estragole) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[14]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.
Procedure:
-
Prepare serial twofold dilutions of the test compounds (this compound and estragole) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Due to the poor water solubility of phenylpropanoids, a solubilizing agent like Tween 80 or DMSO may be required.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. A growth indicator dye like resazurin or INT can also be used to facilitate the reading of results.[15]
Signaling Pathways
The anti-inflammatory effects of anethole and estragole are partly mediated through their interaction with key signaling pathways, such as the TNF-α and NF-κB pathways.
TNF-α Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation. Anethole has been shown to inhibit TNF-α-induced cellular responses.
Caption: Anethole's inhibition of the TNF-α signaling pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural products.
References
- 1. This compound | CAS 25679-28-1 | LGC Standards [lgcstandards.com]
- 2. cis-Anethol(104-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Anethole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Comparative study of the anti-edematogenic effects of anethole and estragole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Composition, Antimicrobial and Antioxidant Activities of Essential Oils from Organically Cultivated Fennel Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
In vivo versus in vitro efficacy of cis-Anethole as an antimicrobial agent
A comprehensive analysis of current research reveals cis-anethole as a promising antimicrobial agent in laboratory settings. However, a significant gap exists in the scientific literature regarding its effectiveness within a living organism. While its in vitro activity against a range of bacteria and fungi is documented, in vivo studies demonstrating its therapeutic potential in animal models of infection are conspicuously absent. This guide provides a detailed comparison of the known in vitro efficacy of anethole, with a focus on the cis-isomer, and highlights the critical need for in vivo research to ascertain its true therapeutic value.
In Vitro Antimicrobial Efficacy of Anethole
Anethole, a phenylpropene, exists as two geometric isomers: cis- and trans-anethole. While trans-anethole is the more abundant and stable isomer found in essential oils of plants like anise and fennel, this compound has also been investigated for its biological activities. In vitro studies, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or petri dish), have demonstrated the antimicrobial properties of anethole against various pathogenic microorganisms.
The antimicrobial efficacy of a compound in vitro is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.
The following tables summarize the available in vitro antimicrobial data for anethole. It is important to note that many studies do not differentiate between the isomers or predominantly focus on trans-anethole due to its prevalence. Data specifically for this compound is limited but indicates potent activity.
Table 1: In Vitro Antibacterial Activity of Anethole
| Bacterium | Anethole Isomer | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Not specified | 31.2 | - | [1] |
| Bacillus cereus | Not specified | 31.2 | - | [1] |
| Escherichia coli | Not specified | 31.2 | - | [1] |
| Proteus mirabilis | Not specified | 62.5 | - | [1] |
| Klebsiella pneumoniae | Not specified | 62.5 | - | [1] |
| Mycoplasma hominis | Anethole | MBC90 = 2000 | - | [2] |
Table 2: In Vitro Antifungal Activity of Anethole
| Fungus | Anethole Isomer | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | Not specified | 500 | - | [1] |
| Saccharomyces cerevisiae | Anethole | - | 200 | [3] |
The Crucial Absence of In Vivo Data for this compound
In stark contrast to the available in vitro data, there is a significant lack of published research on the in vivo antimicrobial efficacy of this compound. In vivo studies, which are conducted in living organisms such as animal models, are a critical step in the drug development process. They provide essential information on a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity in a complex biological system.
While some studies have investigated the anti-inflammatory and other pharmacological effects of anethole in animal models, these have predominantly used trans-anethole or essential oils with a high concentration of the trans-isomer[4][5]. The therapeutic potential of this compound in treating bacterial or fungal infections in a living host remains largely unexplored. This research gap is a major hurdle in assessing the true potential of this compound as a clinically viable antimicrobial agent.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for the key in vitro experiments are provided below.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL[6].
-
Serial Dilutions: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate. To enhance the solubility of the essential oil component, a surfactant like Tween 80 may be added to the medium[7].
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism[6][7].
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify[8][9].
-
Inoculation: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of the agar.
-
Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface[8][10].
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters[8][10].
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To conceptualize the necessary research direction and understand the potential mechanisms of action, the following diagrams are provided.
Caption: Proposed workflow for evaluating this compound's antimicrobial efficacy.
Caption: Hypothesized antimicrobial mechanisms of action for this compound.
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antimicrobial activities of cinnamon bark oil, anethole, carvacrol, eugenol and guaiazulene against Mycoplasma hominis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of trans-anethole in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar Disk Diffusion Assay of the Two Essential Oils [bio-protocol.org]
- 10. preprints.org [preprints.org]
A Spectroscopic and Biological Comparison of cis-Anethole and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cis-anethole, its geometric isomer trans-anethole, and synthetic hydroxylated analogues. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols and an overview of the biological activities and associated signaling pathways are also included to provide a comprehensive resource for researchers in the field.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, trans-anethole, and two of its synthetic hydroxylated analogues. This data is essential for the identification and characterization of these compounds.
Table 1: 1H NMR Spectroscopic Data (CDCl3)
| Compound | Chemical Shift (δ) in ppm |
| This compound | 5.77 (dq, 1H, 3JHH = 11.5 Hz, 3JHH = 7.1 Hz, =CHMe), 3.85 (s, 3H, OMe), 1.96 (dd, 3H, 3JHH = 7.1 Hz, 4JHH = 1.8 Hz, =CHMe)[1] |
| trans-Anethole | 7.32 and 6.89 (both d, 2H each, 3JHH = 8.8 Hz, CHaromatics), 6.41 (broad d, 1H, 3JHH = 15.7 Hz, CH=), 6.15 (dq, 1H, 3JHH = 15.7 Hz, 3JHH = 6.6 Hz, =CHMe), 3.84 (s, 3H, OMe), 1.92 (dd, 3H, 3JHH = 6.6 Hz, 4JHH = 1.4 Hz, =CHMe)[1] |
| 1-Hydroxy-1-(4-methoxyphenyl)-propane | Spectroscopic data for this synthetic analogue confirms its structure through various techniques including 1H NMR. |
| 1,2-Dihydroxy-1-(4-methoxyphenyl)-propane | The structure of this dihydroxyl derivative has been confirmed by 1H and 13C NMR spectral data. |
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Compound | Chemical Shift (δ) in ppm |
| This compound | Signals are often partially overlapped by those of the major product, trans-anethole. |
| trans-Anethole | 159.1 and 131.8 (Caromatics), 131.0 and 123.8 (CH=), 127.4 and 114.4 (Caromatics), 55.6 (OMe), 18.9 (Me)[1] |
| 1-Hydroxy-1-(4-methoxyphenyl)-propane | 13C NMR data is available and supports the structural confirmation of this compound. |
| 1,2-Dihydroxy-1-(4-methoxyphenyl)-propane | The structure of this dihydroxyl derivative has been confirmed by 13C NMR spectral data. |
Table 3: Mass Spectrometry and UV-Vis Data
| Compound | Mass Spectrometry (m/z) | UV-Vis (λmax) |
| This compound | Molecular Weight: 148.20 g/mol [2] | Not explicitly found, but UV-Vis spectra of cis/trans isomers generally show differences in λmax and molar absorptivity. |
| trans-Anethole | Molecular Weight: 148.20 g/mol ; Mass found for anethole was 148 m/z.[3] | 255 nm |
| 1-Hydroxy-1-(4-methoxyphenyl)-propane | Mass spectral data confirms the structure of this hydroxylated derivative. | Not specified in the provided search results. |
| 1,2-Dihydroxy-1-(4-methoxyphenyl)-propane | Mass spectral data confirms the structure of this dihydroxyl derivative. | Not specified in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental results and for ensuring the validity of comparative analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
-
Sample Preparation : For quantitative 1H NMR, samples are typically prepared by dissolving a known amount of the compound in a deuterated solvent such as CDCl3.
-
Instrumentation : Spectra are commonly recorded on a 400 MHz NMR spectrometer.
-
1H NMR Parameters : One-dimensional (1D) 1H NMR spectra are generally recorded with a 90° pulse. For more complex spectra with overlapping signals, two-dimensional (2D) experiments like J-resolved (JRES) spectroscopy can be employed.
-
Data Processing : The acquired data is processed to obtain the final spectrum, from which chemical shifts (δ), coupling constants (J), and integration values are determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a key analytical method for separating and identifying volatile compounds.
-
Instrumentation : A typical setup includes a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 microns) coupled to a mass spectrometer.
-
Carrier Gas : Helium is commonly used as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
Temperature Program : A temperature program is employed to ensure the separation of compounds. For instance, an initial temperature of 70°C held for 2 minutes, followed by a ramp of 15°C/min to 250°C, which is then held for 4 minutes.
-
Mass Spectrometry : The mass spectrometer is operated in electron impact (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the fragmented ions is detected, allowing for the identification of the compound by comparing its mass spectrum to library data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions in molecules.
-
Sample Preparation : The compound of interest is dissolved in a suitable solvent that does not absorb in the same region as the analyte.
-
Instrumentation : A UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths.
-
Data Acquisition : The absorbance spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) can also be calculated if the concentration of the sample is known.
Biological Activity and Signaling Pathways
Anethole and its analogues exhibit a range of biological activities, making them of interest for drug development. The cis isomer of anethole is noted to be significantly more toxic than the trans isomer.
-
Neuroprotective Effects : Anethole has been shown to modulate monoamines, as well as GABAergic and glutamatergic neurotransmissions, suggesting its potential in the management of neurological disorders.
-
Anti-inflammatory Properties : The anti-inflammatory effects of anethole are well-documented and contribute to its neuroprotective capabilities by reducing neuroinflammation.
-
Anti-cancer Activity : In the context of oral cancer, anethole has been found to induce apoptosis and autophagy. Its mechanism of action involves the modulation of several key signaling pathways, including NF-κB, MAPKinases, and Wnt.
Below are diagrams illustrating the experimental workflow for spectroscopic analysis and the known signaling pathways affected by anethole.
Caption: Experimental workflow for the spectroscopic analysis of this compound and its analogues.
References
- 1. "Jet-Cooled Spectroscopic Characterization of Anethole (methoxy-4-(prop" by Victoria P. Barber , '13 [works.swarthmore.edu]
- 2. Geometrical Isomerism and Conformations: Nomenclature and Physical Properties [allen.in]
- 3. Identification of geometrical isomers using vibrational circular dichroism spectroscopy: a series of mixed-ligand complexes of diamagnetic Co(iii) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Assessing the Synergistic Effects of cis-Anethole with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole, a phenylpropanoid widely found in essential oils of plants like anise and fennel, exists as two geometric isomers: cis- and trans-anethole. While trans-anethole is generally more abundant and studied, both isomers exhibit a range of biological activities. A growing body of research indicates that the efficacy of anethole can be significantly enhanced when used in combination with other compounds, a phenomenon known as synergism. This guide provides a comparative overview of the synergistic effects of anethole with various compounds, focusing on its antifungal, anticancer, anti-inflammatory, and insecticidal properties. The information is supported by experimental data and detailed methodologies to aid in research and development.
I. Antifungal Synergy
Anethole has been shown to exhibit synergistic antifungal activity, converting fungistatic agents into fungicidal ones and enhancing the efficacy of existing antifungals.
Quantitative Data: Antifungal Synergy of Anethole
While specific Fractional Inhibitory Concentration (FIC) indices for the combination of anethole and dodecanol are not detailed in the provided literature, studies confirm a significant synergistic effect. The combination of a sublethal amount of anethole with the fungistatic agent dodecanol results in a fungicidal effect against Saccharomyces cerevisiae.[1] This potentiation is a key indicator of synergy.
| Combination | Target Organism | Observed Synergistic Effect | Reference |
| Anethole + Dodecanol | Saccharomyces cerevisiae | Converts fungistatic action of dodecanol to fungicidal.[1] | --INVALID-LINK-- |
| Anethole + Polygodial | Saccharomyces cerevisiae, Candida albicans | Synergistic antifungal activity.[1] | --INVALID-LINK-- |
| Anethole + (2E)-undecenal | Saccharomyces cerevisiae, Candida albicans | Synergistic antifungal activity.[1] | --INVALID-LINK-- |
| Anethole + Fluconazole | Candida albicans | Synergistic antifungal activity.[2] | --INVALID-LINK-- |
Experimental Protocol: Antifungal Synergy Assessment (Checkerboard Microdilution Assay)
This protocol is a standard method for determining the synergistic interactions between two antimicrobial agents.
-
Preparation of Compounds: Stock solutions of anethole and the compound to be tested (e.g., dodecanol) are prepared in a suitable solvent and then serially diluted in RPMI-1640 medium.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of anethole are added to the wells along the x-axis, and serial dilutions of the second compound are added along the y-axis. This creates a matrix of various concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans) to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) is calculated for each compound in the combination. The FIC Index (FICI) is the sum of the FICs of the two compounds.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent effect
-
FICI > 4.0: Antagonism
-
Mechanism of Antifungal Synergy
Anethole's synergistic antifungal effect is linked to its ability to inhibit the recovery process of fungal cells from the stress induced by the partner compound.[1] Specifically, in Saccharomyces cerevisiae, dodecanol treatment leads to an overexpression of the ATP-binding cassette (ABC) transporter gene PDR5, which is involved in drug efflux. Anethole attenuates this overexpression, leading to a prolonged fungicidal effect of dodecanol.[2]
Caption: Workflow for assessing antifungal synergy using the checkerboard assay.
II. Anticancer Synergy
Anethole has demonstrated significant synergistic effects when combined with conventional chemotherapeutic agents, offering the potential to enhance treatment efficacy and reduce side effects.
Quantitative Data: Anticancer Synergy of Anethole with Cisplatin
The combination of anethole and cisplatin shows a strong synergistic effect in inhibiting the proliferation of oral cancer cells (Ca9-22).
| Combination | Cell Line | IC50 of Cisplatin (Alone) | IC50 of Cisplatin (in Combination with Anethole) | Combination Index (CI) | Reference |
| Anethole (3 µM) + Cisplatin | Ca9-22 | 0.6 µM | 0.25 µM | < 1 | --INVALID-LINK-- |
| Anethole (10 µM) + Cisplatin | Ca9-22 | 0.6 µM | 0.005 µM | < 1 | --INVALID-LINK-- |
A Combination Index (CI) of less than 1 indicates a synergistic interaction.
Experimental Protocols: Anticancer Synergy Assessment
Cell Viability (MTT Assay):
-
Cell Seeding: Oral cancer cells (Ca9-22) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of anethole, cisplatin, or a combination of both for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Flow Cytometry):
-
Cell Treatment: Cells are treated with anethole, cisplatin, or their combination for 24 hours.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protein Expression (Western Blot):
-
Protein Extraction: Following treatment, total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., key proteins in the MAPK, NF-κB, and Wnt/β-catenin pathways) followed by HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Anticancer Synergy
The synergistic anticancer effect of anethole and cisplatin involves multiple mechanisms:
-
Induction of Apoptosis: The combination significantly increases the rate of apoptosis in cancer cells.[3]
-
Increased Oxidative Stress: The co-treatment enhances the generation of reactive oxygen species (ROS) and mitochondrial stress, leading to cell death.[3]
-
Inhibition of Signaling Pathways: The combination of anethole and cisplatin inhibits key cancer-related signaling pathways, including MAPKase, β-catenin, and NF-κB.[3][4]
Caption: Anethole and cisplatin synergistically inhibit cancer cell proliferation.
III. Anti-inflammatory Synergy
cis-Anethole has been shown to work synergistically with the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, suggesting its potential as an adjunct in anti-inflammatory therapy.
Quantitative Data: Anti-inflammatory Synergy of this compound with Ibuprofen
In a rat paw edema model, the combination of this compound and ibuprofen demonstrated a more potent anti-inflammatory effect than either compound alone.
| Treatment | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| Ibuprofen | 35 | ~50% | --INVALID-LINK-- |
| This compound | 250 | ~45% | --INVALID-LINK-- |
| This compound + Ibuprofen | 62.5 + 8.75 | ~50% | --INVALID-LINK-- |
The combination of lower doses of this compound and ibuprofen achieved a similar level of edema inhibition as much higher doses of the individual compounds, indicating a synergistic interaction.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats are used for the experiment.
-
Drug Administration: The test compounds (this compound, ibuprofen, or their combination) are administered orally 60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Mechanism of Anti-inflammatory Synergy
The synergistic anti-inflammatory effect of this compound and ibuprofen is attributed, at least in part, to the combined inhibitory action on the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and cyclooxygenase (COX) isoforms.[6]
Caption: Synergistic inhibition of inflammatory mediators by this compound and ibuprofen.
IV. Insecticidal Synergy
trans-Anethole has been identified as a synergistic agent in combination with other natural compounds for insect repellent and insecticidal activities.
Quantitative Data: Insect Repellent Synergy of (E)-Anethole with Estragole
The combination of (E)-anethole and estragole, the main components of fennel essential oil, exhibits a synergistic repellent effect against stored-food insect pests.
| Insect Species | RD50 of (E)-anethole (mg/cm²) | RD50 of Estragole (mg/cm²) | Co-Repellency Coefficient (CRC) of Essential Oil | Reference |
| Rhyzopertha dominica | 0.612 | 0.038 | 634.51 | --INVALID-LINK-- |
| Tribolium confusum | 0.094 | 0.060 | - | --INVALID-LINK-- |
| Sitophilus zeamais | - | 0.060 | - | [Bedini et al., 2016](--INVALID-LINK-- fennel_essential_oils_against_stored_grain_pests_The_different_twins) |
RD50 is the dose required to repel 50% of the insect population. A Co-Repellency Coefficient (CRC) significantly greater than 100 indicates synergy.
Experimental Protocol: Insect Repellent Bioassay (Area Preference Method)
-
Preparation: A filter paper disc is cut in half. One half is treated with an ethanolic solution of the test compound(s) (e.g., (E)-anethole, estragole, or their combination in an essential oil), and the other half is treated with ethanol as a control.
-
Assay Arena: The two halves of the filter paper are placed in a Petri dish.
-
Insect Introduction: A set number of adult insects (e.g., 20) are released in the center of the Petri dish.
-
Incubation: The Petri dish is kept in the dark at a controlled temperature and humidity for a specific period (e.g., 24 hours).
-
Data Collection: The number of insects on the treated and control halves of the filter paper is counted.
-
Calculation of Repellency: The percentage of repellency is calculated based on the distribution of the insects.
Mechanism of Insecticidal Synergy
The synergistic insecticidal action of trans-anethole with other compounds is often related to pharmacokinetic effects. It can enhance the penetration of other active compounds through the insect's cuticle, leading to a more potent effect.
Conclusion
The synergistic potential of anethole with a variety of compounds highlights its promise in diverse therapeutic and pest control applications. In mycology, it can transform fungistatic agents into more effective fungicidal treatments. In oncology, its combination with cisplatin significantly enhances the killing of cancer cells through multiple pathways, suggesting a role in improving chemotherapy outcomes. The synergistic anti-inflammatory action with ibuprofen opens avenues for developing more effective and potentially safer anti-inflammatory formulations. Furthermore, its ability to enhance the repellent and insecticidal properties of other natural compounds provides a basis for developing eco-friendly pest management strategies.
The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore and harness the synergistic effects of anethole. Further investigation into these combinations is warranted to fully elucidate their mechanisms and translate these findings into practical applications.
References
- 1. Anethole, a potential antimicrobial synergist, converts a fungistatic dodecanol to a fungicidal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anethole potentiates dodecanol's fungicidal activity by reducing PDR5 expression in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Anethole and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Anethole and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effects of anethole and ibuprofen in acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative toxicity assessment of cis-Anethole and its metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of cis-anethole and its primary metabolites, supported by experimental data. The information is intended to assist researchers and professionals in the fields of toxicology, pharmacology, and drug development in understanding the relative risks associated with these compounds.
Executive Summary
Anethole, a widely used flavoring agent, exists as two geometric isomers: cis- and trans-anethole. Experimental data conclusively demonstrates that this compound exhibits significantly higher acute toxicity than trans-anethole. The metabolism of anethole proceeds primarily through O-demethylation, side-chain oxidation, and epoxidation, leading to the formation of various metabolites. The epoxide metabolite, in particular, is implicated in the cytotoxic effects of anethole. This guide summarizes the available quantitative toxicity data, details the experimental protocols for key toxicity assays, and provides a visual representation of the metabolic pathway.
Data Presentation
The following table summarizes the available quantitative toxicity data for this compound, trans-anethole, and one of its metabolites.
| Compound | Test Species | Route of Administration | Toxicity Endpoint | Value | Reference(s) |
| This compound | Rat | Oral | LD50 | 150 mg/kg | [1] |
| Rat | Intraperitoneal | LD50 | 93 mg/kg | ||
| Mouse | Intraperitoneal | LD50 | 95 mg/kg | [1] | |
| trans-Anethole | Rat | Oral | LD50 | 2090 mg/kg | [2] |
| Rat Hepatocytes | In vitro | Cytotoxicity | Dose-dependent | [3] | |
| MDA-MB-231 Cells | In vitro | IC50 | 50 µM | [4] | |
| 4-Methoxycinnamic Acid | - | - | Irritation | Skin and eye irritant | [5] |
LD50: Lethal Dose, 50%. The dose required to kill 50% of the tested population. IC50: Inhibitory Concentration, 50%. The concentration of a substance that inhibits a biological process by 50%.
Experimental Protocols
Detailed methodologies for key experiments cited in the toxicological assessment of anethole and its metabolites are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, metabolites) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.[6][7][8][9][10]
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and treated cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[1][5][11][12]
Mandatory Visualization
Metabolic Pathway of Anethole
The following diagram illustrates the primary metabolic pathways of anethole, which are crucial for understanding the formation of its potentially toxic metabolites.
Caption: Metabolic activation of anethole via cytochrome P450 enzymes.
Experimental Workflow for in vitro Cytotoxicity Assessment
The diagram below outlines a typical experimental workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of modulators of epoxide metabolism on the cytotoxicity of trans-anethole in freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lacris.ulapland.fi [lacris.ulapland.fi]
- 5. rndsystems.com [rndsystems.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Neutral Comet Assay [bio-protocol.org]
- 12. Neutral Comet Assay [en.bio-protocol.org]
A Comparative Analysis of the Anti-inflammatory Effects of cis-Anethole Versus Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the anti-inflammatory properties of cis-anethole against two widely used anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This analysis is based on available experimental data from in vitro and in vivo studies.
Disclaimer: Direct comparative studies evaluating this compound alongside Ibuprofen and Dexamethasone in the same experimental models are limited in the currently available scientific literature. Much of the research on the anti-inflammatory properties of anethole has been conducted using trans-anethole, its geometric isomer. While structurally similar, the biological activities of cis and trans isomers can differ. The data presented herein for anethole primarily pertains to trans-anethole and should be interpreted with this consideration. One study has noted a synergistic anti-inflammatory effect between this compound and ibuprofen.[1]
Mechanisms of Action
-
This compound: The anti-inflammatory effects of anethole are believed to be mediated through the inhibition of the NF-κB signaling pathway. It has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB-α.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] Some studies also indicate that anethole can reduce the levels of nitric oxide (NO) and prostaglandins.[4]
-
Ibuprofen: Ibuprofen is a well-characterized NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] By inhibiting these enzymes, Ibuprofen blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid. Its mechanism of action involves binding to cytosolic glucocorticoid receptors.[6] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of a wide range of genes. This leads to the upregulation of anti-inflammatory proteins, such as annexin-1 (which inhibits phospholipase A2 and thereby the production of prostaglandins and leukotrienes), and the downregulation of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[6] Dexamethasone is known to inhibit the production of IL-6 and nitric oxide.[7]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the anti-inflammatory efficacy of trans-anethole, Ibuprofen, and Dexamethasone. It is important to note that the experimental conditions, models, and concentrations used may vary between studies, making direct comparisons challenging.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| trans-Anethole | LPS-induced inflammation | RAW 264.7 macrophages | 10 - 50 µM | Reduced TNF-α (up to 80%) and IL-1β (up to 81%) production. | [3][8] |
| trans-Anethole | LPS-induced inflammation | RAW 264.7 macrophages | Not specified | Attenuated the production of TNF-α and IL-6. | [8] |
| Ibuprofen | LPS-induced inflammation | RAW 264.7 macrophages | 100 µM | Significantly inhibited prostaglandin E2 (PGE2) production. | [8] |
| Dexamethasone | LPS-induced NO production | Murine J774 macrophages | 0.1-10 µM | Dose-dependent inhibition of nitric oxide production. | [9] |
| Dexamethasone | LPS-induced IL-6 production | Human monocytes | 10⁻⁹ M to 10⁻⁶ M | Inhibited IL-6 production by 10% to 90%. |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Assay | Animal Model | Dose | Effect | Reference |
| trans-Anethole | Carrageenan-induced paw edema | Rats | 1 mg/kg (p.o.) | 42% inhibition of edema. | [10] |
| trans-Anethole & Ibuprofen | Carrageenan-induced paw edema | Rats | 62.5 mg/kg (AN) + 8.75 mg/kg (IB) (p.o.) | Synergistic inhibition of edema, comparable to higher doses of each drug alone. | [11][12] |
| Ibuprofen | Carrageenan-induced paw edema | Rats | 50 mg/kg (i.p.) | Significant inhibition of thermal hyperalgesia. | [13] |
| Dexamethasone | Carrageenan-induced paw edema | Rats | Not specified | Inhibition of edema. |
Experimental Protocols
LPS-Induced Inflammation in Macrophages
This in vitro assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or J774) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, Dexamethasone) or vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammation Induction: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture medium at a final concentration of typically 1 µg/mL.
-
Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Mediators: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Nitric oxide production can be measured by quantifying nitrite levels in the supernatant using the Griess reagent.
-
Data Analysis: The percentage inhibition of the production of each inflammatory mediator is calculated by comparing the levels in the compound-treated, LPS-stimulated cells to the vehicle-treated, LPS-stimulated cells. IC50 values (the concentration of a compound that causes 50% inhibition) can be determined from the dose-response curves.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reproducible method for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (this compound, Ibuprofen, Dexamethasone), a vehicle control, and a positive control are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[8]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[8]
-
Data Analysis: The percentage inhibition of paw edema is calculated for each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathways
Caption: Mechanisms of action for this compound, Ibuprofen, and Dexamethasone.
Experimental Workflow
Caption: A generalized experimental workflow for in vitro and in vivo evaluation.
References
- 1. Effects of Anethole in Nociception Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpras.com [ijpras.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 9. Inhibitory effect of trans-anethole in acute inflammation: involvement of macrophage-derived mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Analytical Methods for cis-Anethole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
Several analytical techniques can be employed for the analysis of anethole isomers. The most common and well-validated methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC). Other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been utilized.[2][3][4][5][6]
The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. GC-MS is frequently preferred for its high resolution and sensitivity in analyzing volatile compounds like anethole in essential oils.[3][4] HPTLC offers a simpler and more cost-effective alternative for quantification in various extracts and formulations.[2][7]
Workflow for Inter-Laboratory Method Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study, a crucial step in standardizing an analytical method.
Quantitative Data Summary
The following tables summarize the validation parameters for trans-anethole using GC-MS and HPTLC. These values provide a benchmark for the expected performance of an analytical method for cis-anethole.
Table 1: GC-MS Method Validation for trans-Anethole
| Parameter | Result |
| Linearity Range | 0.10–50 µg/g[3] |
| Determination Coefficient (R²) | 0.9957[3] |
| Limit of Detection (LOD) | 0.05 µg/g[3] |
| Limit of Quantification (LOQ) | 0.15 µg/g[3] |
| Accuracy (% Recovery) | 98.41–101.13%[7] |
| Precision (% RSD) | Intra-day: <2%, Inter-day: <3% |
Data sourced from a study on the simultaneous determination of fenchone and trans-anethole.[3]
Table 2: HPTLC Method Validation for trans-Anethole
| Parameter | Result |
| Linearity Range | 50–1000 ng/band[2][7] |
| Determination Coefficient (R²) | 0.9995[2] |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | 98.41–101.13%[7] |
| Precision (% RSD) | Intra-day & Inter-day: <2%[7] |
Data from a study on the determination of trans-anethole in essential oil and extracts.[2][7]
Experimental Protocols
Below are detailed methodologies for the analysis of anethole isomers using GC-MS and HPTLC.
GC-MS Protocol for Anethole Analysis
This protocol is based on a method for the simultaneous determination of fenchone and trans-anethole.[3]
-
Instrumentation : Agilent 190914S HP–5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness).[3]
-
Sample Preparation : Dilute essential oils or extracts in a suitable solvent (e.g., hexane or methanol) to fall within the calibration range.
-
GC Conditions :
-
MS Conditions :
-
Quantification : Create a calibration curve using certified standards of cis- and trans-anethole. Identification is confirmed by retention time and mass spectra comparison with standards and libraries (e.g., NIST05).[8]
HPTLC Protocol for Anethole Analysis
This protocol is adapted from a method for the quantification of trans-anethole.[2][7]
-
Instrumentation : HPTLC system with a densitometric scanner.
-
Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.
-
Sample and Standard Preparation : Dissolve samples and this compound standard in methanol to obtain appropriate concentrations.
-
Application : Apply samples and standards as bands onto the HPTLC plate.
-
Mobile Phase : A mixture of ethanol and water (e.g., 7.5:2.5 v/v).[7]
-
Development : Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis : Scan the dried plates under a UV detector at a specified wavelength (e.g., 259 nm for anethole).[5]
-
Quantification : Correlate the peak areas of the sample with the calibration curve generated from the standards.
Logical Relationship of Analytical Methods
The following diagram illustrates the relationship between different analytical methods for anethole analysis and their primary applications.
References
Safety Operating Guide
Proper Disposal of cis-Anethole: A Procedural Guide
The proper disposal of cis-Anethole is critical for ensuring laboratory safety and environmental protection. Due to its toxicity profile, this compound is classified as a hazardous substance and requires disposal as regulated hazardous waste. Adherence to institutional protocols and local, regional, and national regulations is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is in use.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[2][3]
-
Skin Protection: Use appropriate protective clothing to prevent skin exposure.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, using local and general ventilation to minimize inhalation exposure.[1][2]
Never eat, drink, or smoke in work areas where chemicals are handled.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a "cradle-to-grave" approach, meaning the waste is tracked from the point of generation to its final disposal.[4]
Step 1: Waste Characterization this compound is classified as hazardous. It is toxic if swallowed and toxic to aquatic life with long-lasting effects.[2][5] Therefore, any waste containing this compound must be managed as hazardous waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Step 2: Containerization
-
Select a Proper Container: Use a designated, leak-proof waste container that is compatible with this compound. It is permissible to reuse empty reagent bottles for waste collection, provided they are clean and compatible.[7]
-
Avoid Overfilling: Leave adequate headspace in the container to allow for expansion of vapors and prevent spills.
-
Keep Closed: The container must be kept tightly closed when not in use.[1]
Step 3: Labeling Properly label the waste container immediately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear description of the waste (e.g., "this compound in methanol," "Contaminated debris with this compound").
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).
Step 4: Segregation and Storage Store the hazardous waste container in a designated, secure area.
-
Store away from incompatible materials, particularly oxidizing agents.[1]
-
Do not store waste in sinks or fume hoods.
-
Ensure there is adequate space for inspection of the containers.[6]
Step 5: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a waste pickup.
-
Use a Licensed Contractor: Waste must be transported and disposed of by a licensed hazardous waste management company.
-
Final Disposal: The recommended disposal method for this compound is at a permitted industrial combustion plant or an approved waste disposal facility.[2][5] Do not pour this compound down the drain or release it into the environment. [2]
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use absorbent materials like sand, diatomite (kieselgur), or a universal binder to contain the spill.[2] Cover drains to prevent environmental release.[2]
-
Collect the Waste: Carefully wipe up or sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS office.
Data Summary: this compound Hazards
The following table summarizes the key hazard information for this compound based on Safety Data Sheets (SDS).
| Hazard Category | Classification | Hazard Statement | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed.[2][5] | P264, P270, P301+P310, P321, P405, P501[2][5] |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2][5] | P273, P391, P501[2][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] | P280, P302+P352, P333+P313[3] |
Experimental Protocols
The standard disposal procedures outlined are based on regulatory requirements and the physicochemical properties documented in Safety Data Sheets. The primary experimental protocol that informs these disposal decisions is the Toxicity Characteristic Leaching Procedure (TCLP) . This laboratory analysis is used to determine if a waste has the characteristic of toxicity and is therefore a hazardous waste. The TCLP simulates the leaching a waste will undergo if disposed of in a landfill, helping to identify wastes that could leach harmful concentrations of contaminants into the environment.[8]
Visualized Workflow: this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cis-Anethol(104-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. chemos.de [chemos.de]
- 6. Hazardous Waste Regulations [rila.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Guide for Handling cis-Anethole
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of cis-Anethole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is required:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Safety glasses with side shields are acceptable for situations with low exposure risk.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, butyl) tested according to EN 374 are mandatory.[3] Always check for leaks before use and avoid cotton or leather gloves.[2]
-
Protective Clothing: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[1][2] For handling moderately or highly toxic chemicals, a clean, dry protective suit covering the entire body from wrists to ankles is recommended.[2]
-
-
Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if ventilation is inadequate or when there is a risk of inhaling vapors, especially during spills or when heating the substance.[1][3]
Safety and Handling Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
-
Handling:
-
Storage:
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molar Mass | 148.2 g/mol | [3] |
| Melting Point | -22.5 °C | [5] |
| Boiling Point | 79-79.5 °C @ 23 mmHg | [5] |
| Flash Point | > 100.0 °C (> 212.0 °F) | |
| Density | 0.988 g/cm³ at 25 °C | |
| Solubility in DMSO | 30 mg/mL (202.42 mM) | [4] |
First Aid Measures
In the event of exposure to this compound, immediate first aid is critical.
-
If Swallowed: Do NOT induce vomiting.[1][3] Rinse the mouth with water if the person is conscious and immediately call a POISON CENTER or doctor.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek medical attention.
-
In Case of Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[1][3] If skin irritation or a rash occurs, get medical advice.
-
If Inhaled: Move the person to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Material: this compound is considered a dangerous waste and should be disposed of in accordance with national and local regulations.[3] Do not empty into drains or release into the environment.[3] The recommended method of disposal is through an industrial combustion plant.[3]
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.[3] Only approved packaging may be used for disposal.[3] Completely emptied packages can be recycled.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Emergency responders should wear appropriate breathing apparatus.[3] Avoid breathing vapors and contact with the substance.
-
Environmental Precautions: Prevent the spill from entering drains, surface water, or ground water.[3]
-
Containment and Cleanup: Use absorbent materials such as sand, diatomite, or a universal binder to collect the spillage.[3] Place the absorbed material into appropriate, labeled containers for disposal.[3]
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
